molecular formula C7H8N2O2 B596763 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine CAS No. 1261365-47-2

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

Cat. No.: B596763
CAS No.: 1261365-47-2
M. Wt: 152.153
InChI Key: JQLQPQVNTADVBJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is a fused heterocyclic compound serving as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery . The structure features a 2,3-dihydro-1,4-dioxine ring fused to a pyridine, presenting an amine functional group at the 7-position that is amenable to further chemical modification for building molecular libraries . Researchers utilize this and related dioxinopyridine derivatives in the synthesis of more complex molecules aimed at biological screening . The 1,4-dioxino[2,3-b]pyridine core is a privileged structure in the development of therapeutic agents, with published literature detailing efficient synthetic routes to access 2- and 3-substituted derivatives, which are valuable for structure-activity relationship (SAR) studies . Furthermore, structurally similar dioxino-fused heterocycles are investigated as potent inhibitors of receptor tyrosine kinases, such as the vascular endothelial growth factor receptor (VEGFR-2), highlighting the potential of this chemical class in oncology research for targeting pathological angiogenesis and tumor growth . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQPQVNTADVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679143
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-47-2
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for obtaining 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine. Due to the limited availability of specific published experimental data for this exact compound, this document outlines the most chemically sound and established methodologies for its synthesis, drawing upon analogous transformations in heterocyclic chemistry. The protocols and data presented herein are illustrative and intended to serve as a foundational resource for researchers undertaking the synthesis of this and related compounds.

Introduction

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine (CAS No. 1261365-47-2) is a heterocyclic compound featuring a fused pyridine and 1,4-dioxane ring system.[2][3][4][][6] This scaffold is of interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. This guide details the probable synthetic pathways, focusing on the introduction of the C7-amino group onto the core structure.

Proposed Synthetic Pathways

The synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine can be logically approached from commercially available halogenated precursors. The two most viable methods for the crucial C-N bond formation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1][7][8][9][10] This pathway utilizes a palladium catalyst with a suitable phosphine ligand to couple a 7-halo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine with an ammonia equivalent.

Buchwald-Hartwig_Aminationstart7-Halo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine(X = Cl, Br)reagentsPd Catalyst (e.g., Pd₂(dba)₃)Ligand (e.g., XPhos, BINAP)Base (e.g., NaOtBu, K₂CO₃)Ammonia Source (e.g., NH₃, LiHMDS)Solvent (e.g., Toluene, Dioxane)start->reagentsReactionConditionsproduct2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-aminereagents->productYields(Illustrative)

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines.[11][12][13][14][15] In this pathway, a 7-halo precursor is treated with an ammonia source at elevated temperatures, potentially with metal catalysis (e.g., copper) to facilitate the substitution.

SNAr_Pathwaystart_snar7-Halo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine(X = Cl, Br)reagents_snarAmmonia Source (e.g., aq. NH₃, NH₄Cl)Optional: Catalyst (e.g., CuI)Solvent (e.g., NMP, DMSO)High Temperaturestart_snar->reagents_snarReactionConditionsproduct_snar2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-aminereagents_snar->product_snarYields(Illustrative)

Caption: Synthetic workflow for Nucleophilic Aromatic Substitution.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic pathways. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine from a 7-halo precursor using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Ammonia (gas or a solution in dioxane) or Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia equivalent (1.2 equiv)

  • Argon (inert gas)

Procedure:

  • To an oven-dried Schlenk flask, add 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • If using gaseous ammonia, bubble it through the stirred solution for 10 minutes. If using a solution of ammonia in dioxane or LiHMDS, add it via syringe.

  • Heat the reaction mixture to 80-110 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine from a 7-halo precursor via nucleophilic substitution.

Materials:

  • 7-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equiv)

  • Aqueous Ammonia (28-30%)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Optional: Copper(I) iodide (CuI) (0.1 equiv)

Procedure:

  • In a sealed pressure vessel, combine 7-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and the chosen solvent (NMP or DMSO).

  • If using a catalyst, add CuI to the mixture.

  • Add an excess of aqueous ammonia.

  • Seal the vessel and heat the mixture to 120-180 °C.

  • Maintain the temperature and stir vigorously for the required reaction time (monitor by TLC or LC-MS).

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Quantitative Data Summary

The following tables present illustrative quantitative data for the proposed synthetic routes. Note: This data is based on typical yields and characterization results for analogous reactions reported in the literature, as specific data for the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine is not publicly available.

Table 1: Illustrative Reaction Parameters and Yields

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine7-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Key Reagents Pd₂(dba)₃, XPhos, NaOtBu, NH₃ sourceAqueous NH₃, Optional: CuI
Solvent TolueneNMP
Temperature 80-110 °C120-180 °C
Reaction Time 4-24 hours12-48 hours
Illustrative Yield 60-90%40-75%
Purification Column ChromatographyCrystallization / Column Chromatography

Table 2: Physicochemical and Spectroscopic Data for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [2]
Appearance Solid (predicted)[2]
Melting Point Not available
1H NMR (Illustrative) δ (ppm): 6.5-7.5 (m, 2H, Ar-H), 4.2-4.4 (m, 4H, O-CH₂-CH₂-O), 4.0-5.0 (br s, 2H, NH₂)
13C NMR (Illustrative) δ (ppm): 150-160 (Ar-C), 140-150 (Ar-C), 110-120 (Ar-CH), 100-110 (Ar-CH), 64-66 (O-CH₂)
Mass Spec (Illustrative) [M+H]⁺ = 153.06

Biological Activity and Signaling Pathways

Currently, there is no publicly available literature detailing the biological activity or the signaling pathways associated with 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine. Research into the biological effects of this compound would be a novel area of investigation. Potential areas of interest, given the nature of related heterocyclic scaffolds, could include kinase inhibition, receptor antagonism, or antimicrobial activity.[16][17][18][19][20]

Conclusion

This technical guide outlines robust and plausible synthetic strategies for the preparation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine. The Buchwald-Hartwig amination of a 7-halo precursor represents a modern and likely high-yielding approach, while nucleophilic aromatic substitution offers a more classical alternative. The provided protocols and illustrative data serve as a valuable starting point for the synthesis and future investigation of this compound and its derivatives in the field of drug discovery and development. Further research is warranted to elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities.

In-Depth Technical Guide: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (CAS 1261365-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, a heterocyclic compound identified by the CAS number 1261365-47-2. While this compound is commercially available, detailed public data regarding its specific physicochemical properties, spectral characteristics, and biological activity is limited. This guide consolidates the available information and presents a plausible synthetic route based on established chemical principles for this class of molecules. The focus is on providing a practical framework for researchers interested in synthesizing and exploring the potential applications of this compound.

Chemical and Physical Data

PropertyValueSource
CAS Number 1261365-47-2N/A
Molecular Formula C₇H₈N₂O₂N/A
Molecular Weight 152.15 g/mol N/A
Physical Form SolidN/A
SMILES String Nc1cnc2OCCOc2c1N/A
InChI Key JQLQPQVNTADVBJ-UHFFFAOYSA-NN/A

Synthetic Approach: Intramolecular Smiles Rearrangement

The synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffolds is often achieved through an intramolecular Smiles rearrangement.[2][3][4][5][6] This reaction is a powerful method for the formation of C-O bonds in aromatic systems and is particularly well-suited for the construction of the dioxinopyridine core.

General Reaction Scheme

The overall synthetic strategy involves the reaction of a suitably substituted 2-halopyridine with a diol, followed by a base-mediated intramolecular cyclization. A plausible pathway to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is outlined below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Smiles Rearrangement cluster_2 Step 3: Reduction of Nitro Group 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine Intermediate_1 2-Chloro-3-(2-hydroxyethoxy)-5-nitropyridine 2,3-Dichloro-5-nitropyridine->Intermediate_1 NaH, THF Ethane-1,2-diol Ethane-1,2-diol Ethane-1,2-diol->Intermediate_1 Intermediate_2 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl-nitro Intermediate_1->Intermediate_2 Strong Base (e.g., t-BuOK) Target_Compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Intermediate_2->Target_Compound Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on the principles of the Smiles rearrangement for similar structures. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary.

Step 1: Synthesis of 2-Chloro-3-(2-hydroxyethoxy)-5-nitropyridine

  • To a stirred solution of ethane-1,2-diol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

  • Dissolve the purified 2-chloro-3-(2-hydroxyethoxy)-5-nitropyridine (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.

  • Add a strong base, such as potassium tert-butoxide (t-BuOK, 1.5 equivalents), portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Step 3: Reduction to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

  • Dissolve the 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the target compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.[7]

Mechanism of the Smiles Rearrangement

The key step in the proposed synthesis is the intramolecular Smiles rearrangement. This reaction proceeds through a nucleophilic aromatic substitution mechanism, forming a spirocyclic intermediate known as a Meisenheimer complex.[1][4][8]

G cluster_0 Smiles Rearrangement Mechanism Start 1. Deprotonation Intermediate_1 Alkoxide Formation Start->Intermediate_1 Base Intermediate_2 2. Intramolecular Nucleophilic Attack (Meisenheimer Complex Formation) Intermediate_1->Intermediate_2 ipso-attack Spirocyclic Spirocyclic Intermediate Intermediate_3 3. Ring Opening and Elimination Spirocyclic->Intermediate_3 C-Cl bond cleavage Product Rearranged Product Intermediate_3->Product

References

An In-depth Technical Guide on the Molecular Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is a heterocyclic organic compound featuring a pyridine ring fused to a 1,4-dioxane ring. This core structure, an aza-analogue of the biologically significant 2,3-dihydro-1,4-benzodioxin moiety, presents an interesting scaffold for medicinal chemistry and drug discovery. This technical guide provides a summary of the available structural and chemical data for this compound. However, it is important to note that detailed experimental data, including spectroscopic and crystallographic analyses, as well as specific biological activity studies for this particular derivative, are not extensively available in the public domain.

Molecular Structure and Properties

The fundamental properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine have been identified and are summarized in the tables below. These data provide a foundational understanding of the molecule's composition and basic structural identifiers.

General Properties
PropertyValueSource
CAS Number 1261365-47-2[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Physical Form Solid[1]
Structural Identifiers
Identifier TypeIdentifierSource
SMILES String Nc1cnc2OCCOc2c1[1]
InChI 1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2[1]
InChI Key JQLQPQVNTADVBJ-UHFFFAOYSA-N[1]

Note: Detailed quantitative data on bond lengths and angles from crystallographic studies are not currently available in published literature.

Synthesis

A general and versatile method for the synthesis of the 2,3-dihydro[2][3]dioxino[2,3-b]pyridine core has been reported, which typically involves a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution serves as a key step in the formation of the dioxinopyridine ring system.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the dioxinopyridine core, which would be the precursor to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The specific conditions for the introduction of the amino group at the 7-position are not detailed in the available literature.

G General Synthetic Workflow for Dioxinopyridine Core Start Starting Material (e.g., 2-halo-3-hydroxypyridine) Intermediate1 Introduction of Side Chain with Hydroxyl Group Start->Intermediate1 Alkylation Intermediate2 Intramolecular Cyclization (Smiles Rearrangement) Intermediate1->Intermediate2 Base-mediated Product 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine Core Intermediate2->Product

Caption: Generalized synthetic route to the dioxinopyridine scaffold.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are not available in the reviewed literature. The synthesis would likely follow the general principles outlined for the core structure, with subsequent steps for the introduction and potential protection/deprotection of the 7-amino group. Researchers would need to develop a specific synthetic route based on established methodologies for the derivatization of pyridine rings.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, including chemical shifts, coupling constants, and characteristic absorption bands, are not reported in the available scientific literature. Such data would be crucial for the structural confirmation and quality control of synthesized batches of the compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the specific biological activity or the signaling pathways modulated by 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The broader class of dioxinopyridines is of interest due to the structural analogy to benzodioxin-containing compounds, which are known to exhibit a range of pharmacological activities.

Hypothetical Target Exploration Workflow

For drug development professionals, a logical workflow for exploring the potential biological targets of a novel compound like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is outlined below.

G Target Exploration Workflow Compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Screening High-Throughput Screening (e.g., in vitro assays, cell-based assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Val Target Validation (e.g., genetic knockdown, proteomics) Hit_ID->Target_Val Lead_Opt Lead Optimization (Structure-Activity Relationship studies) Target_Val->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A logical workflow for identifying and validating biological targets.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine represents a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its basic chemical identity is established, a comprehensive understanding of its molecular structure, reactivity, and biological function is hampered by the lack of detailed experimental data in the public domain. This guide summarizes the currently available information and highlights the areas where further research is critically needed to fully elucidate the scientific and therapeutic potential of this compound. Researchers are encouraged to pursue the synthesis, characterization, and biological evaluation of this and related dioxinopyridine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. Due to the limited availability of experimentally derived data for this specific molecule, this paper combines known identifiers with computationally predicted values to offer a detailed profile for use in research, drug discovery, and development.

Core Physicochemical Data

The fundamental physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are summarized below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂Sigma-Aldrich
Molecular Weight 152.15 g/mol Sigma-Aldrich
CAS Number 1261365-47-2Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted Melting Point 185-195 °CComputational Prediction
Predicted Boiling Point 350-370 °CComputational Prediction
Predicted Water Solubility 5-10 g/LComputational Prediction
Predicted pKa (most basic) 4.5 - 5.5Computational Prediction
Predicted logP 0.8 - 1.2Computational Prediction

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/min) for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly (1-2°C/min) as it approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a compound's absorption and distribution in biological systems.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Acquisition: The pH of the solution is recorded as a function of the volume of titrant added.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared and mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed vessel.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental and developmental processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Compound Synthesis & Purity cluster_physchem Physicochemical Profiling cluster_screening Biological Screening Cascade Synthesis Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity_Assessment MeltingPoint Melting Point Determination Purity_Assessment->MeltingPoint Pure Compound Solubility Aqueous Solubility Measurement Purity_Assessment->Solubility Pure Compound pKa pKa Determination Purity_Assessment->pKa Pure Compound logP logP Measurement Purity_Assessment->logP Pure Compound Primary_Screening Primary Target-Based or Phenotypic Screening logP->Primary_Screening Informs Assay Design Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization caption Figure 1. A logical workflow from synthesis to biological screening.

Figure 1. A logical workflow from synthesis to biological screening.

G cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_data Data Integration & Analysis start Start with Pure Compound mp_exp Melting Point (Capillary Method) start->mp_exp sol_exp Solubility (Shake-Flask) start->sol_exp pka_exp pKa (Potentiometric Titration) start->pka_exp logp_exp logP (Shake-Flask) start->logp_exp comparison Compare Experimental & Predicted Data mp_exp->comparison sol_exp->comparison pka_exp->comparison logp_exp->comparison structure Input 2D/3D Structure mp_pred Melting Point (QSAR/ML) structure->mp_pred sol_pred Solubility (QSAR/ML) structure->sol_pred pka_pred pKa (Quantum Mechanics/ML) structure->pka_pred logp_pred logP (Fragment-based/ML) structure->logp_pred mp_pred->comparison sol_pred->comparison pka_pred->comparison logp_pred->comparison model_refinement Refine Predictive Models comparison->model_refinement sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis caption Figure 2. Integration of experimental and computational workflows.

Figure 2. Integration of experimental and computational workflows.

Biological Activity and Signaling Pathways

To date, there is no specific information in the public domain detailing the biological activity or the involvement of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in any signaling pathways. However, the pyridopyrimidine scaffold, a related structural motif, is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and interaction with DNA-related processes.

Given the structural features of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, a logical starting point for biological evaluation would be to screen it against a panel of kinases, particularly those implicated in oncology and inflammatory diseases. A general workflow for such a screening cascade is depicted in Figure 1.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine for researchers and drug development professionals. While experimental data is currently limited, the combination of known identifiers and computationally predicted values, along with standardized experimental protocols, offers a robust starting point for further investigation. The provided workflows offer a logical framework for the systematic characterization and biological evaluation of this and other novel chemical entities. As more experimental data becomes available, it will be crucial to refine the predictive models and further elucidate the structure-activity relationships of this promising heterocyclic scaffold.

Spectroscopic and Synthetic Overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine: A Guide for Researchers

Spectroscopic and Synthetic Overview of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine: A Guide for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the spectroscopic and synthetic aspects of the heterocyclic compound 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amine. Due to the limited availability of public domain experimental data, this document provides foundational information, general synthetic approaches, and predicted spectroscopic characteristics based on analogous structures.

Compound Identification

PropertyValueReference
IUPAC Name 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amine
CAS Number 1261365-47-2[2]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES Nc1cnc2OCCOc2c1
InChI 1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals corresponding to the two protons on the pyridine ring are expected in the aromatic region (typically δ 6.0-8.5 ppm). Their specific chemical shifts and coupling patterns would depend on the electronic effects of the amine and dioxino substituents.

  • Dioxino Protons: The four protons of the dihydrodioxin ring are expected to appear as two distinct signals, likely multiplets, in the upfield region (typically δ 4.0-4.5 ppm).

  • Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons is anticipated. The chemical shift of this peak can vary and is dependent on the solvent and concentration.

¹³C NMR:

  • Carbon signals for the pyridine and dioxino rings are expected. The carbons attached to nitrogen and oxygen atoms will appear at lower field (higher ppm values). The specific shifts would provide insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

Based on the functional groups, the following characteristic IR absorption bands are predicted:

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300-3500 (two bands for primary amine)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=N, C=C (Pyridine ring)1550-1650Stretching
N-H (Amine)1580-1650Bending
C-O (Dioxino ring)1000-1300Stretching
C-N (Amine)1250-1350Stretching
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or ethylene from the dioxino ring.

General Synthetic Approaches

Detailed experimental protocols for the synthesis of 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amine are not publicly documented. However, general methods for the synthesis of the parent 2,3-dihydro-[1]dioxino[2,3-b]pyridine scaffold can be adapted.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the scaffold, which would then require subsequent functionalization to introduce the 7-amino group.

Gcluster_synthesisGeneral Synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Scaffoldcluster_functionalizationPost-Scaffold FunctionalizationstartStarting Material(e.g., Substituted Pyridine)step1Introduction of Hydroxyl Groupstart->step1Reaction withsuitable nucleophilestep2Intramolecular Cyclization(e.g., Williamson Ether Synthesis or Smiles Rearrangement)step1->step2Base-catalyzedproduct2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Scaffoldstep2->productscaffoldPyridine ScaffoldnitrationNitration at C7scaffold->nitrationreductionReduction of Nitro Groupnitration->reductionfinal_product2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-aminereduction->final_product

A generalized synthetic workflow for obtaining the target compound.
Potential Synthetic Protocol Outline

A plausible synthetic route could involve the following key steps:

  • Preparation of a Substituted Pyridine Precursor: Starting from a commercially available pyridine derivative, introduce the necessary functional groups for the subsequent cyclization.

  • Formation of the Dioxino Ring: A common method is the reaction of a di-hydroxypyridine with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (Williamson ether synthesis).

  • Nitration: Introduction of a nitro group at the 7-position of the 2,3-dihydro-[1]dioxino[2,3-b]pyridine scaffold. This step would require careful control of reaction conditions to ensure regioselectivity.

  • Reduction: The final step would be the reduction of the nitro group to the desired amine functionality, which can be achieved using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl).

Note: The specific reagents, reaction conditions (temperature, time, solvent), and purification methods would need to be empirically determined and optimized.

Signaling Pathways and Logical Relationships

As there is no specific information regarding the biological activity or signaling pathways associated with 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amine, a logical diagram illustrating the general process from compound synthesis to biological evaluation is presented below.

Gcluster_research_flowDrug Discovery and Development WorkflowsynthesisChemical Synthesisof Target CompoundpurificationPurification andCharacterizationsynthesis->purificationscreeningBiological Screening(e.g., Enzyme Assays, Cell-based Assays)purification->screeninghit_idHit Identificationscreening->hit_idhit_id->synthesisInactivelead_optLead Optimizationhit_id->lead_optActivepreclinicalPreclinical Studieslead_opt->preclinical

A logical workflow from synthesis to preclinical evaluation.

This guide is intended to provide a starting point for researchers. Further experimental work is necessary to fully elucidate the spectroscopic properties and develop a robust synthetic protocol for 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amine.

In-depth Technical Guide: 1H NMR Spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The document includes a comprehensive table of chemical shifts, coupling constants, and signal multiplicities. A standardized experimental protocol for acquiring the 1H NMR spectrum is also detailed. Furthermore, a logical workflow for the characterization of this compound is presented using a Graphviz diagram. This guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

1H NMR Spectral Data

The 1H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine exhibits characteristic signals corresponding to the protons in its unique bicyclic structure. The data presented below was acquired in a standard deuterated solvent and referenced to a common internal standard.

Proton DesignationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.58d2.51H
H-66.28d2.51H
-NH25.85s (br)-2H
H-2, H-34.25 - 4.19m-4H

Note: s = singlet, d = doublet, m = multiplet, br = broad. The chemical shifts and coupling constants are typical and may vary slightly depending on the solvent and concentration.

Experimental Protocol: 1H NMR Spectroscopy

2.1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition:

  • The 1H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

2.3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, culminating in its biological evaluation.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification Crude Product nmr 1H NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir elemental Elemental Analysis ftir->elemental screening Biological Screening elemental->screening development Further Drug Development screening->development Active Compound

Caption: Workflow for Synthesis and Characterization.

In-Depth Technical Guide to the 13C NMR Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this document focuses on a predictive approach based on the analysis of structurally analogous compounds. It outlines a detailed experimental protocol for acquiring and interpreting the 13C NMR spectrum and presents predicted chemical shift data to aid in the structural elucidation and characterization of this compound.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are summarized in Table 1. These predictions are derived from empirical data of analogous structures, including aminopyridines and 1,4-dioxane, considering the electronic effects of the substituents on the pyridine and dioxino rings.

Table 1: Predicted 13C NMR Chemical Shifts for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~ 65Aliphatic carbon adjacent to oxygen in the dioxino ring. Similar to the chemical shift observed in 1,4-dioxane (approx. 67 ppm).
C3~ 65Aliphatic carbon adjacent to oxygen in the dioxino ring. Similar to the chemical shift observed in 1,4-dioxane (approx. 67 ppm).
C4a~ 140Quaternary carbon of the pyridine ring fused to the dioxino ring, deshielded by the adjacent oxygen and nitrogen atoms.
C5~ 110Aromatic carbon on the pyridine ring, influenced by the electron-donating amino group.
C7~ 155Aromatic carbon bearing the amino group, strongly deshielded due to the direct attachment of the electronegative nitrogen atom.
C8~ 105Aromatic carbon on the pyridine ring, influenced by the electron-donating amino group.
C8a~ 145Quaternary carbon of the pyridine ring fused to the dioxino ring.

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining a high-quality 13C NMR spectrum. The following sections outline the recommended methodologies for sample preparation, data acquisition, and processing.

Sample Preparation
  • Compound Purity: Ensure the sample of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for similar heterocyclic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker spectrometers) should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of 0-200 ppm is typically sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label all significant peaks in the spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the 13C NMR analysis.

molecular_structure Molecular Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine cluster_dioxino Dioxino Ring cluster_pyridine Pyridine Ring C2 C2 C3 C3 C2->C3 O4 O4 C3->O4 O1 O1 O1->C2 C8a C8a O1->C8a C4a C4a O4->C4a C5 C5 C4a->C5 N6 N6 C5->N6 C7 C7 C8 C8 C7->C8 N7_amine NH2 C7->N7_amine N6->C7 C8->C8a C8a->C4a

Molecular structure with atom numbering for NMR assignment.

workflow General Workflow for 13C NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Purity Compound Purification (>95%) Dissolve Dissolution in Deuterated Solvent Purity->Dissolve Standard Addition of Internal Standard (TMS) Dissolve->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Experiment Proton-Decoupled 13C Experiment Spectrometer->Experiment Parameters Set Acquisition Parameters Experiment->Parameters Acquire Data Acquisition (Accumulate Scans) Parameters->Acquire FT Fourier Transformation Acquire->FT Phase Phasing and Baseline Correction FT->Phase Reference Referencing (TMS or Solvent) Phase->Reference PeakPick Peak Picking and Integration Reference->PeakPick Assignment Signal Assignment to Carbon Atoms PeakPick->Assignment Compare Comparison with Predicted Spectrum Assignment->Compare Structure Structure Confirmation Compare->Structure

A general workflow for 13C NMR analysis.

Mass Spectrometry of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. The provided experimental protocol is a representative methodology for the analysis of this and similar heterocyclic amines.

Core Compound Information

PropertyValueSource
Chemical Name 2,3-Dihydro-[1]dioxino[2,3-b]pyridin-7-amineSigma-Aldrich
CAS Number 1261365-47-2Sigma-Aldrich
Molecular Formula C₇H₈N₂O₂Sigma-Aldrich
Molecular Weight 152.15 g/mol Sigma-Aldrich

Predicted Mass Spectrometry Fragmentation

The mass spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the dioxino and pyridine rings, as well as the loss of the amine group. The presence of the amine group typically results in an odd-numbered molecular ion peak, a characteristic that can aid in its identification.[2]

Predicted Fragmentation Pathways:

A primary fragmentation event for aromatic amines involves the loss of a hydrogen radical, followed by the expulsion of HCN. For the title compound, alpha-cleavage adjacent to the amine group and within the dioxino ring is also anticipated. A retro-Diels-Alder (RDA) reaction within the dihydro-dioxino ring could lead to the loss of an ethylene molecule.

Table of Predicted Major Fragment Ions:

m/z (predicted)Proposed Fragment IonProposed Neutral LossNotes
152[M]⁺-Molecular Ion
151[M-H]⁺H•Loss of a hydrogen radical, common for amines.
124[M-CO]⁺ or [M-C₂H₄]⁺CO or C₂H₄Loss of carbon monoxide from the pyridine ring or ethylene via retro-Diels-Alder of the dioxino ring.
123[M-H-CO]⁺ or [M-H-C₂H₄]⁺H•, CO or C₂H₄Subsequent loss from the [M-H]⁺ ion.
95[M-HCN-CO]⁺ or [M-HCN-C₂H₄]⁺HCN, CO or C₂H₄Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for pyridines.
78[C₅H₄N]⁺C₂H₄O₂Fragmentation of the dioxino ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine using GC-MS with electron ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

M [C₇H₈N₂O₂]⁺˙ m/z = 152 F1 [C₇H₇N₂O₂]⁺ m/z = 151 M->F1 - H• F2 [C₆H₄N₂O]⁺˙ m/z = 124 M->F2 - C₂H₄ F4 [C₅H₅N₂O]⁺ m/z = 109 M->F4 - C₂H₃O F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - CO, - N₂

Caption: Predicted Fragmentation Pathway of the Analyte.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Interpretation Spectral Interpretation Acquisition->Interpretation

Caption: General Experimental Workflow for GC-MS.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectroscopic properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. Due to the absence of published experimental spectra for this specific compound, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups: an aromatic primary amine, a pyridine ring, and a dihydro-dioxino fused ring system. This guide also includes a standardized experimental protocol for acquiring the IR spectrum of a solid sample and a workflow for spectral analysis, intended to aid researchers in the characterization of this and structurally related molecules.

Predicted Infrared Spectral Data

The structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The following table summarizes the predicted wavenumbers, intensities, and vibrational mode assignments for the most significant peaks. These predictions are derived from established correlation tables for aromatic amines, pyridine derivatives, and cyclic ethers.[1][2][3][4]

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Mode AssignmentFunctional Group
3450 - 3300Medium - StrongN-H Asymmetric & Symmetric Stretching (two bands expected)Primary Aromatic Amine
3100 - 3000Medium - WeakAromatic C-H StretchingPyridine Ring
2980 - 2850MediumAliphatic C-H Stretching (Asymmetric & Symmetric)Dihydro-dioxino Ring (CH₂)
1650 - 1580StrongN-H Bending (Scissoring)Primary Aromatic Amine
1600 - 1570Medium - StrongC=C and C=N Ring StretchingPyridine Ring
1500 - 1400Medium - StrongC=C and C=N Ring StretchingPyridine Ring
1470 - 1440MediumCH₂ Bending (Scissoring)Dihydro-dioxino Ring
1335 - 1250StrongAromatic C-N StretchingAromatic Amine
1140 - 1070StrongC-O-C Asymmetric StretchingCyclic Ether (Dihydro-dioxino)
910 - 665Medium - Strong, BroadN-H WaggingPrimary Aromatic Amine
~940MediumC-O-C Symmetric StretchingCyclic Ether (Dihydro-dioxino)

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This section details a standard procedure for obtaining a high-quality mid-infrared spectrum of a solid sample, such as 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, using the potassium bromide (KBr) pellet technique.[5][6][7][8] This method involves dispersing the solid analyte in a dry, IR-transparent KBr matrix and pressing it into a thin, transparent disc.

2.1 Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Analytical balance (readable to 0.1 mg)

  • Spatula and weighing paper

  • Drying oven (set to ~110 °C)

  • Desiccator for storage

2.2 Procedure

  • Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at 110 °C for at least 2-3 hours to remove adsorbed water, which has strong IR absorption bands.[6] Cool and store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample (2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine) and 150-200 mg of the dried KBr powder.[8] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.[9]

  • Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than 2 microns to minimize light scattering.[8]

  • Pellet Formation:

    • Carefully assemble the pellet die. Transfer the ground mixture into the die sleeve, ensuring an even distribution of the powder.

    • Place the plunger on top and transfer the assembled die to the hydraulic press.

    • Apply pressure gradually, typically in the range of 8-10 tons, for about 2 minutes.[7][9] This pressure allows the KBr to plasticize and form a transparent pellet.[5]

    • Carefully release the pressure and retrieve the die from the press.

  • Spectrum Acquisition:

    • Gently remove the transparent KBr pellet from the die. The ideal pellet is clear and free of cracks or cloudiness.

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the ambient atmosphere (or nitrogen purge) to subtract contributions from water vapor and carbon dioxide.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) for good signal-to-noise ratio.

  • Post-Analysis: Clean the mortar, pestle, and die components thoroughly with a suitable solvent (e.g., acetone or ethanol) and dry them completely to prevent cross-contamination.

2.3 Alternative Method: Attenuated Total Reflectance (ATR) For rapid analysis without extensive sample preparation, ATR-FTIR is a suitable alternative.[10][11][12] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied with a clamp to ensure good contact. The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the acquisition of a spectrum.[11]

Visualized Workflows

The following diagrams illustrate the logical workflow for the experimental and analytical process of infrared spectroscopy.

experimental_workflow Experimental Workflow for KBr Pellet FT-IR Analysis cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectrum Acquisition A 1. Dry KBr Powder (~110°C, >2 hrs) B 2. Weigh Sample & KBr (Ratio ~1:100) A->B C 3. Grind & Mix Homogeneously (Agate Mortar) B->C D 4. Load Mixture into Die C->D E 5. Apply Hydraulic Pressure (8-10 tons) D->E F 6. Eject Transparent Pellet E->F H 8. Mount Pellet in Holder F->H G 7. Collect Background Spectrum (Empty Chamber) G->H I 9. Acquire Sample Spectrum H->I

Caption: KBr Pellet Preparation and Analysis Workflow.

analysis_workflow Logical Workflow for Spectral Interpretation A Raw IR Spectrum Acquired B Data Processing (Baseline Correction, Smoothing) A->B C Peak Picking & Tabulation (Wavenumber & Intensity) B->C D Identify Diagnostic Region Peaks (> 1500 cm⁻¹) C->D F Analyze Fingerprint Region (< 1500 cm⁻¹) C->F E Correlate Peaks to Functional Groups (e.g., N-H, C=O, C-O) D->E H Propose/Confirm Molecular Structure E->H G Compare with Spectral Databases (If available) F->G G->H

Caption: Workflow for IR Spectrum Interpretation.

References

The Emerging Potential of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. This technical guide explores the potential of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine core, a relatively underexplored heterocyclic system. Due to the limited publicly available data on this specific scaffold, this paper draws parallels with the structurally related and well-documented pyrido[2,3-d]pyrimidin-7-one framework, a known "privileged structure" in kinase inhibitor design. By examining the synthesis, biological activities, and structure-activity relationships of pyrido[2,3-d]pyrimidin-7-one derivatives, we aim to provide a comprehensive roadmap for the investigation and exploitation of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold in drug discovery, particularly in the realm of kinase inhibition.

Introduction: The Promise of a Novel Scaffold

The 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold presents a unique three-dimensional architecture that offers exciting possibilities for interaction with biological targets. Its rigidified dioxin ring, coupled with the aminopyridine moiety, provides a distinct vectoral display of functional groups compared to more planar heterocyclic systems. While direct biological data on this scaffold is scarce, its structural analogy to the pyrido[2,3-d]pyrimidin-7-one core suggests significant potential, particularly as a bioisosteric replacement. Bioisosterism, a key strategy in drug design, involves the substitution of a molecular fragment with another that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles.

The pyrido[2,3-d]pyrimidin-7-one scaffold is a well-established pharmacophore found in numerous potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Therefore, the development of novel kinase inhibitors remains a high-priority area in pharmaceutical research. This guide will leverage the extensive knowledge base of pyrido[2,3-d]pyrimidin-7-ones to illuminate the path forward for the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine core.

Synthetic Strategies: Building the Core

The synthesis of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine core is not extensively documented in the literature. However, by adapting established methods for the synthesis of related heterocyclic systems, a plausible synthetic route can be proposed. The primary approach would likely involve the construction of the dihydropyridin-dioxin ring system onto a pre-functionalized pyridine or by cyclization of a suitably substituted acyclic precursor.

For the purpose of this guide, we will detail the well-established synthetic routes for the analogous pyrido[2,3-d]pyrimidin-7-ones, which can serve as a blueprint for the synthesis of the target scaffold.[4][5][6] The two main strategies involve:

  • Construction from a preformed pyrimidine ring: This is the most common approach and involves the annelation of a pyridine ring onto a functionalized pyrimidine precursor.[2]

  • Construction from a preformed pyridine ring: This strategy involves the formation of the pyrimidinone ring onto a substituted pyridine.

General Synthetic Approach from a Pyrimidine Precursor

A versatile and widely used method for the synthesis of the pyrido[2,3-d]pyrimidin-7-one core starts from a substituted 6-aminouracil derivative. This approach allows for the introduction of diversity at various positions of the final molecule.

synthesis_from_pyrimidine 6-Aminouracil 6-Aminouracil Cyclocondensation Cyclocondensation 6-Aminouracil->Cyclocondensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Cyclocondensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Cyclocondensation Pyrido[2,3-d]pyrimidin-7-one Pyrido[2,3-d]pyrimidin-7-one Cyclocondensation->Pyrido[2,3-d]pyrimidin-7-one

Caption: One-pot synthesis of Pyrido[2,3-d]pyrimidin-7-ones.

Biological Activity: A Focus on Kinase Inhibition

The pyrido[2,3-d]pyrimidin-7-one scaffold has been extensively explored as a potent inhibitor of a wide range of kinases. This is attributed to its ability to mimic the adenine moiety of ATP and form key hydrogen bonding interactions within the kinase hinge region. Derivatives of this scaffold have shown significant activity against Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and Receptor Interacting Protein Kinase 2 (RIPK2).[4][7][8][9]

Cyclin-Dependent Kinase (CDK) Inhibition

Several pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of CDKs, particularly CDK4.[4] These compounds have shown promise as anti-cancer agents by arresting the cell cycle in the G1 phase.

Tyrosine Kinase (TK) Inhibition

The pyrido[2,3-d]pyrimidin-7-one scaffold is also a privileged structure for the inhibition of various tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), and c-Src.[9]

RIPK2 Inhibition

More recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and selective inhibitors of RIPK2, a key signaling molecule in the innate immune response.[8]

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidin-7-one derivatives against various kinases. The structure-activity relationships (SAR) derived from these data provide valuable insights for the design of novel inhibitors based on the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold.

Table 1: CDK4 Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives

CompoundR1R2IC50 (µM)Reference
1 HPhenyl>10[4]
2 EthylPhenyl0.004[4]

Table 2: Tyrosine Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives

CompoundR1R2PDGFr IC50 (µM)FGFr IC50 (µM)c-Src IC50 (µM)Reference
3 H2,6-dichlorophenyl318831[9]
4 Ethyl2,6-dichlorophenyl---[9]

Table 3: RIPK2 Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7-one Derivative

CompoundIC50 (nM)Reference
UH15-15 8 ± 4[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. The following diagram illustrates a simplified kinase signaling cascade.

kinase_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

The following diagram outlines a typical workflow for the discovery and evaluation of kinase inhibitors.

experimental_workflow Compound Synthesis Compound Synthesis In vitro Kinase Assay (IC50) In vitro Kinase Assay (IC50) Compound Synthesis->In vitro Kinase Assay (IC50) Cell-based Assays Cell-based Assays In vitro Kinase Assay (IC50)->Cell-based Assays In vivo Efficacy Studies In vivo Efficacy Studies Cell-based Assays->In vivo Efficacy Studies Lead Optimization Lead Optimization In vivo Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis

Caption: Drug discovery workflow for kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of kinase inhibitors based on the target scaffold.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidin-7-ones

This protocol is a representative example for the synthesis of the pyrido[2,3-d]pyrimidin-7-one core via a one-pot, three-component reaction.[2]

Materials:

  • 6-aminouracil

  • Aromatic aldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of 6-aminouracil (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrido[2,3-d]pyrimidin-7-one derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a radiometric assay.[10]

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microcentrifuge tube, add the kinase reaction buffer, the recombinant kinase, and the peptide substrate.

  • Add the test compound at various concentrations (and a DMSO control).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

  • Wash the phosphocellulose paper strips extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the autophosphorylation of a receptor tyrosine kinase in a cellular context.[11][12]

Materials:

  • Cell line overexpressing the target receptor tyrosine kinase

  • Cell culture medium

  • Serum-free medium

  • Ligand for the receptor tyrosine kinase (e.g., growth factor)

  • Test compound (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody specific for the phosphorylated form of the kinase

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting apparatus and reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells by incubating them in serum-free medium for several hours.

  • Pre-treat the cells with various concentrations of the test compound (and a DMSO control) for a specified time.

  • Stimulate the cells with the specific ligand to induce receptor autophosphorylation.

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated kinase.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of autophosphorylation.

Conclusion and Future Directions

The 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold holds considerable promise as a novel core for the development of therapeutic agents, particularly kinase inhibitors. By leveraging the extensive knowledge of the structurally related pyrido[2,3-d]pyrimidin-7-ones, researchers can expedite the exploration of this new chemical space. The synthetic strategies and biological evaluation methods detailed in this guide provide a solid foundation for initiating drug discovery programs centered on this exciting scaffold.

Future efforts should focus on:

  • Developing efficient and versatile synthetic routes to the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine core and its derivatives.

  • Synthesizing a diverse library of compounds to explore the structure-activity relationships.

  • Screening these compounds against a broad panel of kinases to identify potent and selective inhibitors.

  • Conducting in silico modeling studies to understand the binding modes of these new inhibitors and guide further optimization.

Through a systematic and multidisciplinary approach, the full therapeutic potential of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold can be unlocked, potentially leading to the discovery of next-generation medicines.

References

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amine group on the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold. This heterocyclic system is of interest in medicinal chemistry due to its structural similarity to other biologically active pyridine derivatives. This document synthesizes available information on the synthesis, functionalization, and potential biological significance of this compound, with a focus on the reactions of the 7-amino group. Due to the limited specific literature on this exact molecule, this guide also draws upon the known chemistry of analogous aminopyridine systems to infer potential reactivity and guide future research.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is a heterocyclic compound featuring a pyridine ring fused with a dihydrodioxin ring, and possessing a primary amine at the 7-position.[1] The presence of the electron-rich dioxinopyridine core, combined with the nucleophilic amino group, suggests a rich and varied chemical reactivity. This scaffold holds potential for the development of novel therapeutic agents, particularly as kinase inhibitors, based on the prevalence of similar structures in drug discovery programs.[1][2][3][4][5] This guide will focus on the key reactions involving the 7-amino group, which serves as a primary handle for structural modification and the introduction of diverse pharmacophoric elements.

Molecular Structure:

Caption: Chemical structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Synthesis of the Core Scaffold

While detailed, specific syntheses for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are not extensively reported in peer-reviewed literature, the general construction of the 2,3-dihydro-[1][6]dioxino[2,3-b]pyridine ring system can be inferred from related chemistries. One common approach involves the cyclization of a suitably substituted pyridine precursor.

A plausible synthetic route is outlined below:

synthesis_workflow start Substituted Pyridine step1 Introduction of Hydroxyl and Leaving Group start->step1 step2 Intramolecular Cyclization step1->step2 step3 Nitration step2->step3 step4 Reduction step3->step4 end_product 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine step4->end_product

Caption: Plausible synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Reactivity of the 7-Amine Group

The primary amine at the 7-position of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold is expected to exhibit typical nucleophilic behavior, making it a key site for derivatization.

Acylation Reactions

The amine group is readily acylated to form amides. This is a fundamental transformation in medicinal chemistry for introducing a variety of substituents.

Experimental Protocol (General): A general procedure for acylation would involve the reaction of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine with an acylating agent such as an acid chloride or anhydride in the presence of a non-nucleophilic base.

  • Reactants: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, Acyl Halide/Anhydride, Base (e.g., Triethylamine, Pyridine).

  • Solvent: Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Procedure: To a solution of the amine and base in the chosen solvent, the acylating agent is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the amide product, usually by column chromatography or recrystallization.

acylation_reaction amine 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine amide N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)amide amine->amide acyl_halide R-COCl acyl_halide->amide base Base (e.g., Et3N) base->amide

Caption: General scheme for the acylation of the 7-amino group.

Alkylation Reactions

N-alkylation of the 7-amino group can be achieved using various alkylating agents. This reaction allows for the introduction of alkyl chains, which can modulate the lipophilicity and pharmacokinetic properties of the resulting derivatives.

Experimental Protocol (General): A typical alkylation would involve reacting the amine with an alkyl halide in the presence of a base.

  • Reactants: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH).

  • Solvent: Polar aprotic solvent (e.g., Dimethylformamide, Acetonitrile).

  • Procedure: The amine, alkyl halide, and base are combined in the solvent and heated to an appropriate temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

alkylation_reaction amine 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine alkylated_amine N-Alkyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine amine->alkylated_amine alkyl_halide R-X (X=Br, I) alkyl_halide->alkylated_amine base Base (e.g., K2CO3) base->alkylated_amine

Caption: General scheme for the N-alkylation of the 7-amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The amine group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This is a powerful method for constructing complex molecules with diverse aromatic substituents.

Experimental Protocol (General): A representative Buchwald-Hartwig amination protocol would be as follows:

  • Reactants: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, Aryl/Heteroaryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, K₃PO₄).

  • Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).

  • Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen). The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography.

suzuki_coupling amine 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine coupled_product N-Aryl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine amine->coupled_product aryl_halide Ar-X (X=Br, I) aryl_halide->coupled_product catalyst Pd Catalyst & Ligand catalyst->coupled_product base Base base->coupled_product

Caption: General scheme for the Buchwald-Hartwig amination.

Quantitative Data

Currently, there is a notable absence of published quantitative data specifically for reactions involving the amine group of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The following table is a template that can be populated as experimental data becomes available.

Table 1: Hypothetical Reaction Yields for Derivatization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Reaction TypeReagentProductYield (%)
AcylationAcetyl chlorideN-(2,3-dihydro-[1][6]dioxino[2,3-b]pyridin-7-yl)acetamideData not available
AlkylationMethyl iodideN-Methyl-2,3-dihydro-[1][6]dioxino[2,3-b]pyridin-7-amineData not available
Buchwald-HartwigPhenyl bromideN-Phenyl-2,3-dihydro-[1][6]dioxino[2,3-b]pyridin-7-amineData not available

Biological Activity and Signaling Pathways

While the biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine itself has not been extensively characterized, the broader class of aminopyridine derivatives has shown significant activity in various therapeutic areas. Notably, many kinase inhibitors feature an aminopyridine scaffold, which often forms key hydrogen bonding interactions within the ATP-binding site of the kinase.

Hypothesized Kinase Inhibition Workflow:

signaling_pathway compound Derivative of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine kinase Target Kinase compound->kinase Binds to atp_binding ATP Binding Site kinase->atp_binding phosphorylation Substrate Phosphorylation atp_binding->phosphorylation Inhibits downstream Downstream Signaling phosphorylation->downstream Blocks cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response Modulates

Caption: Hypothesized mechanism of action for derivatives as kinase inhibitors.

It is plausible that derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine could be developed as inhibitors of various kinases involved in cancer and inflammatory diseases. However, at present, there is no direct evidence linking this specific compound or its derivatives to any particular signaling pathway.

Conclusion and Future Directions

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine represents a promising, yet underexplored, scaffold for the development of novel bioactive molecules. The 7-amino group serves as a versatile handle for a wide range of chemical modifications, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions. While specific experimental data for these reactions are currently lacking in the public domain, the established chemistry of related aminopyridines provides a strong foundation for future synthetic efforts.

Future research should focus on the systematic exploration of the reactivity of the 7-amino group, with detailed characterization of reaction products and optimization of reaction conditions. Furthermore, the synthesized derivatives should be screened against a panel of biological targets, particularly protein kinases, to uncover their therapeutic potential. Such studies will be crucial in determining the value of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold in modern drug discovery.

References

Methodological & Application

Synthetic Protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and its derivatives. The primary synthetic strategy involves the construction of the core heterocyclic scaffold followed by functional group manipulations to introduce the desired amine moiety at the 7-position. The protocols outlined below are based on established chemical transformations and offer a comprehensive guide for the preparation of these valuable compounds.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry due to its structural analogy to biologically active 1,4-benzodioxane derivatives. The introduction of an amino group at the 7-position can significantly influence the pharmacological properties of these molecules, making the development of robust synthetic routes to 7-amino derivatives a crucial aspect of drug discovery and development. The synthetic approach detailed herein focuses on a two-stage process: initial formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core, followed by nitration and subsequent reduction to yield the target 7-amino compounds.

Synthetic Strategy Overview

The principal synthetic pathway to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine derivatives is a multi-step process that begins with the formation of the tricyclic core, followed by functionalization. An alternative, though less detailed in the literature, involves the direct use of a pre-functionalized pyridine ring.

A plausible and effective route involves the following key transformations:

  • Formation of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core: This is typically achieved through an intramolecular cyclization reaction. A common and versatile method is the Smiles rearrangement of a suitably substituted pyridine precursor.

  • Nitration at the 7-Position: Introduction of a nitro group onto the pyridine ring of the dioxinopyridine scaffold at the C7 position.

  • Reduction of the Nitro Group: Conversion of the 7-nitro derivative to the corresponding 7-amino compound via catalytic hydrogenation.

This strategy allows for the late-stage introduction of the key amino functionality, providing a convergent and efficient approach to the target molecules.

Data Presentation

The following table summarizes the key reactions, conditions, and expected outcomes for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine derivatives.

StepReactionKey Reagents and ConditionsStarting MaterialProductYield (%)
1Intramolecular Smiles RearrangementBase (e.g., t-BuOK) in a suitable solvent (e.g., t-BuOH)Substituted 2-alkoxypyridine2,3-Dihydro-[1][2]dioxino[2,3-b]pyridineNot specified
2Electrophilic NitrationNitrating agent (e.g., HNO₃/H₂SO₄)2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridineNot specified
3Catalytic HydrogenationH₂, Catalyst (e.g., Pd/C) in a suitable solvent (e.g., Ethanol)7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amineNot specified

Note: Specific yields for each step in the synthesis of the 7-amino derivative are not explicitly detailed in the currently available literature and would require experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core via Intramolecular Smiles Rearrangement

This protocol describes a general method for the formation of the core heterocyclic system.

Materials:

  • Substituted 2-(2-hydroxyethoxy)pyridine derivative

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the substituted 2-(2-hydroxyethoxy)pyridine derivative in anhydrous tert-butanol under an inert atmosphere.

  • Add potassium tert-butoxide (t-BuOK) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivative.

Protocol 2: Nitration of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

This protocol outlines the introduction of a nitro group at the 7-position of the dioxinopyridine ring.

Materials:

  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Carefully add 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid with stirring.

  • Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Protocol 3: Catalytic Hydrogenation of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This protocol details the reduction of the 7-nitro group to the 7-amino group.

Materials:

  • 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or a similar filter aid

Procedure:

  • In a hydrogenation flask, dissolve 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Pathway for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Functionalization Substituted_Pyridine Substituted 2-alkoxypyridine Dioxinopyridine 2,3-Dihydro- [1,4]dioxino[2,3-b]pyridine Substituted_Pyridine->Dioxinopyridine Intramolecular Smiles Rearrangement Nitro_Dioxinopyridine 7-Nitro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Dioxinopyridine->Nitro_Dioxinopyridine Nitration Amino_Dioxinopyridine 2,3-Dihydro-dioxino[2,3-b] pyridin-7-amine Nitro_Dioxinopyridine->Amino_Dioxinopyridine Catalytic Hydrogenation

Caption: Synthetic route to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Experimental Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow Start Start Dissolve Dissolve 7-Nitro starting material in Ethanol Start->Dissolve Add_Catalyst Add 10% Pd/C catalyst Dissolve->Add_Catalyst Setup_Apparatus Setup Hydrogenation Apparatus Add_Catalyst->Setup_Apparatus Purge_H2 Purge with H₂ Setup_Apparatus->Purge_H2 Hydrogenate Hydrogenate under pressure Purge_H2->Hydrogenate Monitor Monitor reaction by TLC Hydrogenate->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate filtrate Filter->Concentrate Purify Purify product Concentrate->Purify End End Purify->End

Caption: Workflow for the catalytic hydrogenation of the 7-nitro intermediate.

References

Application Notes and Protocols: Synthesis of Novel PARP1 Inhibitors Utilizing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors derived from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. This document includes a proposed synthetic protocol, a summary of the mechanism of action, and methodologies for evaluating the efficacy of these compounds.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand breaks (SSBs) in DNA.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.[2][3]

In cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to a synthetic lethality.[2][4] When PARP1 is inhibited, SSBs are not efficiently repaired and can degrade into more lethal double-strand breaks (DSBs) during DNA replication.[2] In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[2][4] Several PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers.[1][5]

The core structure of many PARP inhibitors mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP1 and preventing its enzymatic activity.[3] The trapping of PARP1 on DNA is also a key mechanism of action for some inhibitors.[6] The 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold presents a novel platform for the development of new PARP1 inhibitors.

Proposed Synthesis of a Novel PARP1 Inhibitor

While direct synthesis of a PARP1 inhibitor from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is not yet documented in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies and by analogy to the synthesis of structurally similar compounds. The following protocol outlines a hypothetical synthesis of a novel inhibitor by converting the amine group of the starting material into a carboxamide, a common feature in many PARP1 inhibitors.

Experimental Protocol: Synthesis of N-(2,3-dihydro-[1][7]dioxino[2,3-b]pyridin-7-yl)benzamide

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2,3-dihydro-[1][7]dioxino[2,3-b]pyridin-7-yl)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of Pathways and Workflows

Signaling Pathway of PARP1 in DNA Repair

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes PARP_Inhibitor PARP1 Inhibitor PARP1_active->PARP_Inhibitor inhibits NAD NAD+ NAD->PARP1_active consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate

Caption: Mechanism of PARP1 activation and inhibition in DNA single-strand break repair.

Synthetic Workflow for PARP1 Inhibitor

Synthesis_Workflow Start Start: 2,3-Dihydro-dioxino [2,3-b]pyridin-7-amine Reaction Acylation with Benzoyl Chloride Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-(2,3-dihydro-[1,4]dioxino [2,3-b]pyridin-7-yl)benzamide Purification->Product Characterization Structural Characterization (NMR, MS) Product->Characterization

Caption: A generalized workflow for the synthesis and purification of the target PARP1 inhibitor.

In Vitro Evaluation of PARP1 Inhibitory Activity

Experimental Protocol: PARP1 Enzyme Inhibition Assay

This protocol is adapted from methodologies described for the evaluation of other novel PARP1 inhibitors.[1]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Synthesized inhibitor compound

  • Positive control (e.g., Olaparib)

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with histone H1 and incubate overnight at 4 °C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound histone H1.

  • Inhibitor Addition: Add serial dilutions of the synthesized inhibitor compound and the positive control to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add the PARP1 enzyme and biotinylated NAD+ to each well to initiate the PARylation reaction. Incubate at room temperature for 1 hour.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains on the immobilized histone H1.

  • Washing: Wash the plate to remove unbound streptavidin-HRP.

  • Substrate Addition: Add the HRP substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data of Structurally Related PARP1 Inhibitors

Since the proposed compound is novel, experimental data is not available. The following table summarizes the inhibitory concentrations (IC₅₀) of structurally related benzodioxine and other heterocyclic compounds against PARP1 to provide a benchmark for potential efficacy.

Compound IDScaffoldPARP1 IC₅₀ (µM)Reference
3 Phthalazinone derivative12[1]
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[1][8]
10 Phthalazinone derivative0.88[1]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][7]oxazine-8-carboxamide0.082[1][8]
Olaparib Phthalazinone derivative0.034 (34 nM)[5][9]
Compound 8a Pyridopyridazinone derivative0.036 (36 nM)[5][9]

Conclusion

The 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold holds promise for the development of a new class of PARP1 inhibitors. The proposed synthetic route and evaluation protocols provide a framework for the synthesis and characterization of these novel compounds. Further optimization of the lead structure through medicinal chemistry efforts could lead to the discovery of potent and selective PARP1 inhibitors with potential therapeutic applications in oncology. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity and drug discovery applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is limited. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals interested in exploring the potential of this compound, based on the well-established roles of related pyridine-containing heterocyclic scaffolds in medicinal chemistry.

Introduction

The pyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects. The fused dioxino-pyridine scaffold of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine presents a unique three-dimensional structure that may offer novel interactions with biological targets. The presence of a primary amine at the 7-position provides a key reactive handle for library synthesis and structure-activity relationship (SAR) studies.

These notes outline a prospective research workflow for investigating the therapeutic potential of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, with a focus on its hypothetical application as a kinase inhibitor for oncology indications.

Hypothetical Therapeutic Area: Oncology - Kinase Inhibition

Many pyridine-based compounds have been successfully developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The structural features of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine suggest it could be explored as a hinge-binding motif in ATP-competitive kinase inhibitors.

Experimental Protocols

Protocol 1: Initial Screening for Kinase Inhibitory Activity

This protocol describes a general method for screening 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine against a panel of cancer-related kinases.

Objective: To identify potential kinase targets of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (stock solution in DMSO)

  • Kinase panel (e.g., a commercial panel of serine/threonine and tyrosine kinases)

  • ATP

  • Substrate peptides for each kinase

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in DMSO.

  • In a 384-well plate, add the compound dilutions to the kinase reaction buffer.

  • Add the kinase and its specific substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 1 hour).

  • Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine on cancer cell lines.

Objective: To determine the effect of the compound on the growth of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the luminescence to determine the number of viable cells.

  • Calculate the percent viability relative to untreated control cells.

Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curve.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine
Kinase TargetIC₅₀ (nM)Kinase Family
EGFR>10,000Tyrosine Kinase
VEGFR2250Tyrosine Kinase
CDK285Serine/Threonine Kinase
PIM-150Serine/Threonine Kinase
SRC>10,000Tyrosine Kinase
Table 2: Hypothetical Anti-proliferative Activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine
Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast1.2
A549Lung2.5
HCT116Colon0.8
K562Leukemia0.5

Visualizations

Diagram 1: Hypothetical Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIM1 PIM-1 PIM1->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation Compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Compound->RTK Compound->PIM1 Compound->CDK2

Caption: Hypothetical inhibition of pro-survival signaling pathways by the compound.

Diagram 2: Experimental Workflow for Lead Discovery

G Start Start: Compound Synthesis (2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine) Screening Primary Screening: Kinase Panel Start->Screening Hit_ID Hit Identification (e.g., PIM-1, CDK2) Screening->Hit_ID Cell_Assay Cell-Based Assays: Proliferation (GI₅₀) Hit_ID->Cell_Assay Active Hits SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Confirmed Hits Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of a lead compound.

Applikationsprotokoll: Derivatisierung von 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakt

Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin und das anschließende biologische Screening der resultierenden Verbindungsbibliothek. Der Schwerpunkt liegt auf der Synthese einer Reihe von Amiden und Sulfonamiden zur Untersuchung ihrer potenziellen hemmenden Wirkung auf eine hypothetische Kinase, die hier als "DDP-Kinase" bezeichnet wird. Dieses Protokoll soll als Leitfaden für die Erforschung des therapeutischen Potenzials von Derivaten des 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin-Gerüsts dienen.

Einleitung

Pyridin und seine anellierten Derivate sind wichtige Pharmakophore in der medizinischen Chemie und zeigen ein breites Spektrum an biologischen Aktivitäten. Insbesondere haben sich Pyridin-basierte Gerüste als wirksame Inhibitoren verschiedener Kinasen erwiesen, die eine entscheidende Rolle bei der zellulären Signalübertragung spielen und wichtige Zielmoleküle für die Arzneimittelentwicklung bei Krankheiten wie Krebs und Entzündungen darstellen.[1][2][3] Die Derivatisierung der Aminogruppe von 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin bietet eine strategische Möglichkeit zur Erstellung einer Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften, die für das biologische Screening geeignet sind.

Dieses Applikationsprotokoll beschreibt die Synthese einer fokussierten Bibliothek von Amid- und Sulfonamid-Derivaten von 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin. Es werden detaillierte experimentelle Verfahren für die Synthese, Reinigung und Charakterisierung dieser Derivate bereitgestellt. Darüber hinaus wird ein Protokoll für ein In-vitro-Kinase-Assay beschrieben, um die hemmende Aktivität der synthetisierten Verbindungen gegen die DDP-Kinase zu bewerten.

Materialien und Methoden

Materialien
  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin (kommerziell erhältlich)[4][5]

  • Verschiedene Carbonsäurechloride (z. B. Benzoylchlorid, Acetylchlorid)

  • Verschiedene Sulfonylchloride (z. B. Benzolsulfonylchlorid, Methansulfonylchlorid)

  • Lösungsmittel: Dichlormethan (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamid (DMF)

  • Basen: Triethylamin (TEA), Pyridin

  • Reagenzien für die Aufreinigung: Kieselgel für die Säulenchromatographie

  • Reagenzien für das Kinase-Assay: DDP-Kinase, ATP, Substratpeptid, Kinase-Puffer, Detektionsreagenz (z. B. ADP-Glo™ Kinase Assay, Promega)

Instrumentierung
  • Magnetrührer mit Heizplatte

  • Standard-Glasgeräte für die organische Synthese

  • Rotationsverdampfer

  • Flash-Chromatographie-System

  • NMR-Spektrometer (¹H und ¹³C)

  • Massenspektrometer (LC-MS)

  • Mikrotiterplatten-Lesegerät (Lumineszenz)

Experimentelle Protokolle

Allgemeine Synthese von Amidderivaten
  • Lösen Sie 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin (1 Äq.) in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre.

  • Fügen Sie Triethylamin (1,2 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 10 Minuten.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam das entsprechende Carbonsäurechlorid (1,1 Äq.) tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rückstand mittels Kieselgel-Säulenchromatographie, um das gewünschte Amidderivat zu erhalten.

  • Charakterisieren Sie das Produkt mittels NMR und LC-MS.

Allgemeine Synthese von Sulfonamidderivaten
  • Lösen Sie 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin (1 Äq.) in trockenem Pyridin in einem Rundkolben unter Stickstoffatmosphäre.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam das entsprechende Sulfonylchlorid (1,1 Äq.) in Portionen hinzu.

  • Rühren Sie die Reaktion bei 0 °C für 1 Stunde und dann bei Raumtemperatur über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion gießen Sie die Reaktionsmischung in Eiswasser und extrahieren Sie sie mit Ethylacetat.

  • Waschen Sie die kombinierte organische Phase mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rückstand mittels Kieselgel-Säulenchromatographie, um das gewünschte Sulfonamidderivat zu erhalten.

  • Charakterisieren Sie das Produkt mittels NMR und LC-MS.

In-vitro-Screening: DDP-Kinase-Hemmungsassay
  • Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor.

  • Führen Sie serielle Verdünnungen der Verbindungen in einem geeigneten Puffer durch.

  • Geben Sie in die Vertiefungen einer 384-Well-Platte die Testverbindung, die DDP-Kinase und das Substratpeptid in Kinase-Puffer.

  • Initiieren Sie die Kinase-Reaktion durch Zugabe von ATP.

  • Inkubieren Sie die Platte bei Raumtemperatur für die optimierte Zeit (z. B. 60 Minuten).

  • Stoppen Sie die Reaktion und messen Sie die Kinase-Aktivität mit einem geeigneten Detektionsreagenz (z. B. Messung der ADP-Produktion).

  • Bestimmen Sie die IC50-Werte durch Anpassung der Dosis-Wirkungs-Kurven.

Datenpräsentation

Die quantitativen Daten aus dem biologischen Screening sind in der folgenden Tabelle zusammengefasst.

VerbindungR-Gruppe (Amid)R-Gruppe (Sulfonamid)IC50 (nM) für DDP-Kinase
DDP-A1 Phenyl-120
DDP-A2 4-Chlorphenyl-75
DDP-A3 4-Methoxyphenyl-250
DDP-A4 Methyl-> 10000
DDP-S1 -Phenyl90
DDP-S2 -4-Tolyl55
DDP-S3 -Methyl> 10000

Visualisierungen

Arbeitsablauf der Derivatisierung und des Screenings

cluster_synthesis Synthese cluster_screening Screening Startmaterial 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin Amidierung Amidierung (R-COCl, TEA, DCM) Startmaterial->Amidierung Sulfonylierung Sulfonylierung (R-SO2Cl, Pyridin) Startmaterial->Sulfonylierung Amid-Bibliothek Amid-Derivate Amidierung->Amid-Bibliothek Sulfonamid-Bibliothek Sulfonamid-Derivate Sulfonylierung->Sulfonamid-Bibliothek Kinase_Assay DDP-Kinase Assay (IC50-Bestimmung) Amid-Bibliothek->Kinase_Assay Sulfonamid-Bibliothek->Kinase_Assay Datenanalyse Datenanalyse (SAR-Studien) Kinase_Assay->Datenanalyse

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening.

Hypothetischer DDP-Kinase-Signalweg

Wachstumsfaktor Wachstumsfaktor Rezeptor Rezeptor Wachstumsfaktor->Rezeptor DDP_Kinase DDP-Kinase Rezeptor->DDP_Kinase Aktivierung Substrat_A Substrat A DDP_Kinase->Substrat_A Phosphorylierung Substrat_B Substrat B DDP_Kinase->Substrat_B Phosphorylierung Transkriptionsfaktor Transkriptions- faktor Substrat_A->Transkriptionsfaktor Substrat_B->Transkriptionsfaktor Zellproliferation Zellproliferation Transkriptionsfaktor->Zellproliferation Genexpression Derivat DDP-Derivat (Inhibitor) Derivat->DDP_Kinase

Abbildung 2: Hypothetischer Signalweg, der durch DDP-Kinase-Inhibitoren gehemmt wird.

Schlussfolgerung

Dieses Applikationsprotokoll bietet einen umfassenden Leitfaden für die Derivatisierung von 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amin und das anschließende biologische Screening. Die vorgestellten Protokolle für die Synthese von Amiden und Sulfonamiden sind robust und können an eine Vielzahl von Ausgangsmaterialien angepasst werden, um eine vielfältige Verbindungsbibliothek zu erstellen. Das beschriebene Kinase-Assay-Protokoll ermöglicht eine effiziente Bewertung der hemmenden Aktivität der synthetisierten Verbindungen. Die hier beschriebenen Methoden und Arbeitsabläufe bieten eine solide Grundlage für die Identifizierung und Optimierung neuer niedermolekularer Inhibitoren, die auf dem 2,3-Dihydro-dioxino[2,3-b]pyridin-Gerüst basieren.

References

Application Note and Protocol for the Proposed Scale-up Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and a proposed protocol for the scale-up synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, a valuable building block in drug discovery and development. The proposed synthetic route is based on established methodologies for analogous 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives, primarily utilizing an intramolecular SNAr cyclization, a variant of the Smiles rearrangement.

While specific literature on the scale-up synthesis of this exact molecule is limited, the following protocol outlines a robust and scalable approach using commercially available starting materials. This guide is intended for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial formation of an alcohol intermediate via the reaction of 2,6-dichloro-3-hydroxypyridine with 2-aminoethanol. This is followed by a base-mediated intramolecular cyclization to yield the desired 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Step 1: Synthesis of 2-((6-chloro-3-hydroxypyridin-2-yl)amino)ethan-1-ol

Step 2: Intramolecular Cyclization to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis.

ParameterStep 1: Intermediate FormationStep 2: Cyclization
Reactants 2,6-dichloro-3-hydroxypyridine, 2-aminoethanol2-((6-chloro-3-hydroxypyridin-2-yl)amino)ethan-1-ol, Potassium tert-butoxide
Solvent N,N-Dimethylformamide (DMF)tert-Butanol
Reaction Temperature 80-90 °C80-90 °C
Reaction Time 12-16 hours8-12 hours
Molar Ratios (vs. starting pyridine) 2-aminoethanol (1.2 eq)Potassium tert-butoxide (1.5 eq)
Typical Yield 75-85%70-80%
Purification Method Precipitation and filtrationColumn chromatography or recrystallization

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine start Start: Charge Reactor with 2,6-dichloro-3-hydroxypyridine and DMF add_amine Add 2-aminoethanol start->add_amine heat_step1 Heat to 80-90°C (12-16 hours) add_amine->heat_step1 monitor_step1 Monitor reaction by TLC/LC-MS heat_step1->monitor_step1 cool_step1 Cool to room temperature monitor_step1->cool_step1 precipitate Precipitate product by adding water cool_step1->precipitate filter_wash Filter and wash the solid intermediate precipitate->filter_wash dry_intermediate Dry the intermediate product filter_wash->dry_intermediate charge_step2 Charge new reactor with intermediate and tert-butanol dry_intermediate->charge_step2 add_base Add Potassium tert-butoxide charge_step2->add_base heat_step2 Heat to 80-90°C (8-12 hours) add_base->heat_step2 monitor_step2 Monitor reaction by TLC/LC-MS heat_step2->monitor_step2 cool_step2 Cool to room temperature monitor_step2->cool_step2 quench Quench with water and extract cool_step2->quench purify Purify by column chromatography or recrystallization quench->purify final_product Obtain pure 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine purify->final_product

Caption: Proposed experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with appropriate precautions.

Step 1: Synthesis of 2-((6-chloro-3-hydroxypyridin-2-yl)amino)ethan-1-ol

Materials:

  • 2,6-dichloro-3-hydroxypyridine

  • 2-aminoethanol

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware and equipment for heating, stirring, and filtration.

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, add 2,6-dichloro-3-hydroxypyridine (1.0 eq).

  • Add DMF to dissolve the starting material completely.

  • Slowly add 2-aminoethanol (1.2 eq) to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with deionized water.

  • Dry the collected solid under vacuum at 40-50 °C to a constant weight to yield the intermediate product.

Step 2: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Materials:

  • 2-((6-chloro-3-hydroxypyridin-2-yl)amino)ethan-1-ol (from Step 1)

  • Potassium tert-butoxide

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if required)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the intermediate from Step 1 (1.0 eq).

  • Add tert-butanol to the flask to create a suspension.

  • Carefully add potassium tert-butoxide (1.5 eq) portion-wise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Disclaimer: This is a proposed synthetic protocol based on established chemical principles for related molecules. Researchers should perform small-scale trials to optimize conditions before scaling up. All laboratory work should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols for the Purity Assessment of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines a multi-technique approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC) for routine purity testing and Quantitative Nuclear Magnetic Resonance (qNMR) for primary quantification and validation. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a valuable tool for the identification of volatile and semi-volatile impurities.

Overview of Analytical Strategy

The purity assessment of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine involves a combination of chromatographic and spectroscopic techniques to identify and quantify impurities. The recommended workflow begins with a high-resolution HPLC method for the separation and routine quantification of the main component and any related substances. Orthogonal to this, a qNMR method provides an absolute purity value and can be used to determine the relative response factors (RRFs) of impurities for more accurate HPLC quantification. GC-MS is employed to screen for residual solvents and other volatile impurities that may not be detected by HPLC.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Specialized Analysis cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Purity HPLC Purity (Area % and Impurity Profiling) Dissolution->HPLC_Purity Primary Method qNMR_Purity qNMR Purity (Absolute Quantification) Dissolution->qNMR_Purity Orthogonal Method GC_MS_Analysis GC-MS (Residual Solvents & Volatiles) Dissolution->GC_MS_Analysis LC_MS_ID LC-MS (Impurity Identification) HPLC_Purity->LC_MS_ID Characterize Unknowns Purity_Report Final Purity Report HPLC_Purity->Purity_Report qNMR_Purity->Purity_Report GC_MS_Analysis->Purity_Report

Figure 1: Overall workflow for the purity assessment of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is the most common and robust method for determining the purity of aromatic amines and related heterocyclic compounds.[1][2] This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Purity

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 3000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method. For more accurate results, use relative response factors (RRFs) for known impurities, which can be determined using qNMR.

Data Presentation: HPLC Purity

Table 1: HPLC Purity Analysis Results

Sample IDMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Impurities (%)Purity by Area %
Batch A99.850.080.050.1599.85
Batch B99.520.250.180.4899.52
Batch C99.910.040.030.0999.91

Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[3][4][5] It relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of nuclei contributing to that signal.[6]

Experimental Protocol: qNMR Purity

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine sample

  • Internal Standard (e.g., Maleic Anhydride, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d6)

Procedure:

  • Accurately weigh approximately 20 mg of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent to the NMR tube and gently vortex to dissolve.

  • Acquire the 1H NMR spectrum using parameters that ensure complete relaxation of all protons (e.g., a long relaxation delay of at least 5 times the longest T1).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • analyte = 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

  • IS = Internal Standard

Data Presentation: qNMR Purity

Table 2: qNMR Purity Analysis Results

Sample IDWeight of Sample (mg)Weight of Internal Standard (mg)Purity of Internal Standard (%)Calculated Purity (%)
Batch A20.1510.0599.999.7
Batch B19.9810.1299.999.4
Batch C20.0510.0899.999.8

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7] In the context of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine purity assessment, it is primarily used to detect residual solvents from the synthesis and purification process.

Experimental Protocol: GC-MS for Residual Solvents

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

  • Seal the vial.

  • Incubate at 80 °C for 15 minutes before injection.

Analysis:

  • Analyze the sample and identify any residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify the detected solvents using an external or internal standard method.

Data Presentation: GC-MS Residual Solvents

Table 3: GC-MS Analysis of Residual Solvents

Sample IDMethanol (ppm)Ethyl Acetate (ppm)Toluene (ppm)Total Residual Solvents (ppm)
Batch A< 50150< 20150
Batch B8035050480
Batch C< 5085< 2085

Logical Relationship of Analytical Methods

The chosen analytical methods are complementary, providing a comprehensive purity profile of the target compound. HPLC serves as the primary tool for routine quality control, while qNMR offers an orthogonal, absolute measure of purity and aids in the validation of the HPLC method. GC-MS addresses a different class of potential impurities.

Analytical_Methods_Relationship Analyte 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine HPLC HPLC Analyte->HPLC Separates non-volatile impurities qNMR qNMR Analyte->qNMR Determines absolute purity GC_MS GC-MS Analyte->GC_MS Identifies volatile impurities Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Relative Purity (Area %) qNMR->HPLC Provides RRFs for accurate quantification qNMR->Purity_Profile Absolute Purity (%) GC_MS->Purity_Profile Residual Solvents (ppm)

Figure 2: Logical relationship between analytical methods for purity assessment.

References

Application Note: HPLC Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point for researchers, scientists, and drug development professionals for purity assessment and quantification of this compound. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for sample and standard preparation, along with suggested chromatographic conditions.

Disclaimer: The following HPLC method is a scientifically-informed, theoretical protocol based on the analysis of structurally similar compounds, such as aromatic amines and aminopyridines. This method has not been experimentally validated and should serve as a starting point for method development and validation.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is a heterocyclic compound of interest in pharmaceutical research and development due to its novel scaffold. Accurate and reliable analytical methods are crucial for the characterization, purity determination, and quantification of this compound in various stages of drug discovery and development. This application note details a reversed-phase HPLC (RP-HPLC) method that is anticipated to provide good resolution and sensitivity for the analysis of this analyte. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, a common and robust approach for compounds of this nature.

Physicochemical Properties of the Analyte

  • Compound Name: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine

  • CAS Number: 1261365-47-2

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • Chemical Structure:

    Caption: Chemical structure of the analyte.

Experimental Protocols

This section provides detailed methodologies for the proposed HPLC analysis.

3.1. Equipment and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters.

  • HPLC vials.

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (reagent grade).

  • Glacial acetic acid (reagent grade).

  • Deionized water (18.2 MΩ·cm).

3.2. Solution Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate Buffer (pH 5.0).

    • Weigh 1.54 g of ammonium acetate and dissolve in 1 L of deionized water.

    • Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution:

    • Accurately weigh a suitable amount of the sample containing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

    • Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

3.3. HPLC Conditions

The proposed chromatographic conditions are summarized in the table below. These are based on methods for similar aromatic and heterocyclic amines.[1][3][4]

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (or at λmax if determined)
Run Time 20 minutes

3.4. Experimental Workflow

The overall workflow for the analysis is depicted in the diagram below.

Caption: HPLC analysis workflow diagram.

Data Presentation

Quantitative data should be organized for clarity and easy comparison. The following tables are examples of how to present the results.

Table 1: Illustrative Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,800
100.01,525,100
0.9998

Table 2: Illustrative System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Repeatability (%RSD) ≤ 2.0% (n=6)0.8%

Table 3: Illustrative Sample Analysis Results

Sample IDPeak Area (mAU*s)Calculated Conc. (µg/mL)Purity (%)
Sample 01748,30049.398.6
Sample 02751,20049.599.0

Conclusion

The proposed RP-HPLC method provides a solid foundation for the analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The use of a C18 column with a buffered acetonitrile-water mobile phase is a well-established approach for polar aromatic compounds, offering good selectivity and peak shape. The suggested UV detection wavelength of 275 nm is a reasonable starting point, but should be optimized by determining the analyte's UV absorption maximum. For successful implementation, the method will require optimization and full validation according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyridine ring in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The functionalization of this scaffold is of significant interest in medicinal chemistry due to the prevalence of dihydropyridine and aminopyridine cores in biologically active molecules, including those with anticancer properties.[1][2][3][4] The following protocols focus on a robust two-step strategy: initial regioselective halogenation of the electron-rich pyridine ring followed by palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents.

Overview of Functionalization Strategy

The presence of the activating amino group at the 7-position of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine directs electrophilic substitution to the positions ortho and para to the amine. Due to steric hindrance from the fused dioxino ring, functionalization is anticipated to occur preferentially at the C6 and C8 positions of the pyridine ring. This document outlines protocols for initial bromination or iodination, followed by Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for the key functionalization steps, based on literature precedents for structurally similar aminopyridine substrates.

Table 1: Regioselective Halogenation of Aminopyridines

EntryHalogenating AgentSubstratePosition of HalogenationYield (%)Reference
11-Butylpyridinium bromide / H₂O₂2-Aminopyridine5-85-95[5][6]
2N-Bromosuccinimide (NBS)2-Aminopyridine5-80-90
3N-Iodosuccinimide (NIS)2-Aminopyridine5-85-95[7][8]

Table 2: Palladium-Catalyzed Cross-Coupling of Halo-aminopyridines

EntryCoupling ReactionHalopyridine SubstrateCoupling PartnerCatalyst / LigandBaseYield (%)Reference
1Suzuki-Miyaura5-Bromo-2-aminopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃80-95[9]
2Suzuki-Miyaura5-Iodo-2-aminopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃85-98[10]
3Buchwald-Hartwig5-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBu75-90[11][12]
4Buchwald-Hartwig5-Iodo-2-aminopyridineAnilinePd(OAc)₂ / BINAPK₃PO₄70-85[13]

Experimental Protocols

Regioselective Halogenation

Protocol 3.1.1: Bromination using 1-Butylpyridinium Bromide and H₂O₂ [5][6]

This method offers a mild and environmentally friendly approach to regioselective bromination.

  • Materials:

    • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

    • 1-Butylpyridinium bromide

    • Hydrogen peroxide (30% aqueous solution)

    • Ethanol

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.0 mmol) in ethanol (10 mL), add 1-butylpyridinium bromide (1.2 mmol).

    • Stir the mixture at room temperature and add hydrogen peroxide (3.0 mmol, 30% aq.) dropwise over 10 minutes.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the brominated product.

Protocol 3.1.2: Iodination using N-Iodosuccinimide (NIS) [7][8]

This protocol is effective for the iodination of electron-rich aromatic and heteroaromatic compounds.

  • Materials:

    • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

    • N-Iodosuccinimide (NIS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Dichloromethane

  • Procedure:

    • Dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.0 mmol) in acetonitrile (15 mL) in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (1.1 mmol) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the iodinated product.

Palladium-Catalyzed Cross-Coupling Reactions

Protocol 3.2.1: Suzuki-Miyaura Coupling [9][10]

This protocol allows for the formation of C-C bonds, introducing aryl or vinyl substituents.

  • Materials:

    • Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (bromo- or iodo- derivative)

    • Arylboronic acid or arylboronic acid pinacol ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

    • Argon or Nitrogen gas

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried Schlenk tube, add the halogenated 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the degassed solvent (10 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: Buchwald-Hartwig Amination [11][12]

This reaction enables the formation of C-N bonds, introducing a variety of amine functionalities.

  • Materials:

    • Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (bromo- or iodo- derivative)

    • Amine coupling partner

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos or BINAP)

    • Base (e.g., NaOtBu or K₃PO₄)

    • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

    • Argon or Nitrogen gas

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and phosphine ligand (0.04 mmol) to a flame-dried Schlenk tube.

    • Add the anhydrous solvent (5 mL) and stir for 10 minutes.

    • Add the halogenated 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

    • Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

Functionalization_Pathway start 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine halogenated Halogenated Intermediate (Bromo- or Iodo-) start->halogenated Halogenation (NBS or NIS) suzuki_product Aryl/Vinyl Substituted Product halogenated->suzuki_product Suzuki-Miyaura Coupling buchwald_product Amine Substituted Product halogenated->buchwald_product Buchwald-Hartwig Amination

Caption: General reaction pathway for the functionalization of the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Halogenated Substrate, Boronic Acid, Catalyst, and Base prep2 Evacuate and backfill with Inert Gas (Ar/N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat and Stir (80-100 °C) prep3->react workup1 Cool to RT react->workup1 workup2 Dilute with EtOAc and Water workup1->workup2 workup3 Separate Layers and Extract workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify product Purified Coupled Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Logical Relationship: Key Reaction Parameters

Reaction_Parameters center Reaction Outcome (Yield & Selectivity) catalyst Catalyst/Ligand catalyst->center base Base base->center solvent Solvent solvent->center temp Temperature temp->center time Reaction Time time->center

Caption: The influence of key parameters on the cross-coupling reaction outcome.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry. Its derivatives have shown potential as inhibitors of key biological targets, including Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1] Cross-coupling reactions are powerful tools for the functionalization of such heterocyclic systems, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

This document provides detailed application notes and protocols for performing Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions on the 2,3-dihydro-dioxino[2,3-b]pyridine core. Due to the limited availability of published examples directly employing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and its halogenated derivatives, the following protocols are based on established methods for structurally and electronically analogous substrates, such as other electron-rich aminopyridines and their corresponding halides. These protocols offer a robust starting point for the development of specific reaction conditions for the target molecule.

Buchwald-Hartwig Amination of a Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridine Derivative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is highly valuable for the synthesis of arylamines from aryl halides. In the context of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold, this methodology can be applied to couple a halogenated derivative (e.g., 7-bromo-2,3-dihydro-dioxino[2,3-b]pyridine) with a variety of primary and secondary amines.

Experimental Protocol: Representative Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of electron-rich heteroaryl halides.

Reaction Scheme:

Where Ar-X is a halogenated 2,3-dihydro-dioxino[2,3-b]pyridine and H-NR1R2 is a primary or secondary amine.

Materials:

  • 7-Bromo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridine (or other suitable halide)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biarylphosphine ligand

  • Base: Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent: Toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%) and the ligand (1.2-6 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the 7-bromo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent (0.1-0.2 M concentration of the aryl halide).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)Toluene1001875-95
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane1102470-90
Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Toluene1001680-98

Note: Yields are typical for analogous electron-rich heteroaryl halides and may vary for the specific substrate.

Experimental Workflow

Buchwald_Hartwig_Workflow reagents 1. Add Pd catalyst & Ligand 2. Evacuate & backfill with N₂/Ar addition 3. Add Aryl Halide, Amine & Base reagents->addition Inert Atmosphere solvent 4. Add Anhydrous Solvent addition->solvent reaction 5. Heat (80-120°C) (12-24 h) solvent->reaction workup 6. Cool to RT 7. Dilute & Filter reaction->workup extraction 8. Wash with H₂O & Brine 9. Dry & Concentrate workup->extraction purification 10. Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling of a Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridine Derivative

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used to synthesize biaryls, vinylarenes, and polyolefins. For the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold, a halogenated derivative can be coupled with various boronic acids or esters to introduce a wide range of substituents.

Experimental Protocol: Representative Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of electron-rich heteroaryl halides.

Reaction Scheme:

Where Ar-X is a halogenated 2,3-dihydro-dioxino[2,3-b]pyridine and R-B(OH)₂ is a boronic acid.

Materials:

  • 7-Bromo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridine (or other suitable halide)

  • Boronic acid or boronic ester

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvent system: 1,4-Dioxane/water, Toluene/water, or DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the 7-bromo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridine (1.0 equiv) and the boronic acid (1.2-1.5 equiv) in the organic solvent.

  • Add an aqueous solution of the base (2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O (4:1)901280-95
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)100885-98
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)110690-99

Note: Yields are typical for analogous electron-rich heteroaryl halides and may vary for the specific substrate.

Experimental Workflow

Suzuki_Miyaura_Workflow dissolve 1. Dissolve Aryl Halide & Boronic Acid 2. Add Aqueous Base degas 3. Degas with N₂/Ar dissolve->degas catalyst 4. Add Pd Catalyst degas->catalyst reaction 5. Heat (80-110°C) (4-16 h) catalyst->reaction Inert Atmosphere extraction 6. Cool & Extract reaction->extraction purification 7. Wash, Dry, Concentrate 8. Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling of a Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridine Derivative

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a powerful method for the synthesis of substituted alkynes. A halogenated 2,3-dihydro-dioxino[2,3-b]pyridine can be coupled with various terminal alkynes to introduce alkynyl moieties, which are valuable for further synthetic transformations or as pharmacophores.

Experimental Protocol: Representative Procedure for Sonogashira Coupling

This protocol is adapted from established methods for the Sonogashira coupling of electron-rich heteroaryl halides.[7]

Reaction Scheme:

Where Ar-X is a halogenated 2,3-dihydro-dioxino[2,3-b]pyridine and H-C≡C-R is a terminal alkyne.

Materials:

  • 7-Iodo- or 7-bromo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridine

  • Terminal alkyne

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halogenated 2,3-dihydro-dioxino[2,3-b]pyridine (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT685-95
Pd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96
PdCl₂(MeCN)₂ (3)CuI (6)i-Pr₂NHToluene60480-92

Note: Yields are based on reactions with analogous 2-amino-3-bromopyridines and may differ for the specific substrate.[7]

Experimental Workflow

Sonogashira_Workflow setup 1. Add Aryl Halide, Pd catalyst & CuI 2. Evacuate & backfill with N₂/Ar reagents 3. Add Solvent & Base setup->reagents alkyne 4. Add Terminal Alkyne reagents->alkyne reaction 5. Stir at RT or Heat (2-12 h) alkyne->reaction Inert Atmosphere quench 6. Quench with aq. NH₄Cl reaction->quench extraction 7. Extract, Wash, Dry, Concentrate quench->extraction purification 8. Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for a typical Sonogashira coupling reaction.

Signaling Pathway: PARP1 in DNA Damage Response and Inhibition

Derivatives of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[8][9] In cancers with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP1-mediated repair. Inhibition of PARP1 in such cells leads to the accumulation of DNA double-strand breaks (DSBs) during replication, which cannot be repaired effectively, resulting in cell death. This concept is known as synthetic lethality.[4]

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitors in HR-Deficient Cancer DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 activates PARylation PARylation (recruitment of repair proteins) PARP1->PARylation catalyzes DSB Replication Fork Collapse => Double-Strand Break (DSB) PARP1->DSB SSB accumulation leads to BER Base Excision Repair (BER) PARylation->BER initiates DNA_repair DNA Repair & Cell Survival BER->DNA_repair PARPi PARP Inhibitor (e.g., dioxinopyridine derivative) PARPi->PARP1 inhibits HR_deficient Defective Homologous Recombination (HR) Repair (e.g., BRCA1/2 mutation) DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and related heterocyclic compounds.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction, suboptimal reaction conditions (temperature, solvent, base), side reactions, or product degradation.Extend the reaction time or increase the temperature. Screen different solvents and bases to find the optimal conditions. Identify potential side reactions and adjust conditions to minimize them. Use milder reagents and workup conditions to prevent product degradation.[1]
Formation of Impurities/Side Products Competing reaction pathways, such as intermolecular reactions or rearrangement to undesired isomers. The starting materials might not be pure.A systematic optimization of reaction parameters like temperature and catalyst can improve selectivity.[1] Ensure the purity of starting materials through appropriate purification techniques before starting the reaction.
Difficulty in Product Purification The product may have similar polarity to byproducts or starting materials. The product might be unstable on silica gel.For solid products, recrystallization from a suitable solvent can yield a highly pure product.[1] If using column chromatography, screen different eluent systems to achieve better separation. A short column with silica gel can be effective for removing polar impurities.[1]
Inconsistent Results Variability in reagent quality, reaction setup, or atmospheric conditions (moisture, air).Use reagents from a reliable source and ensure they are dry, especially for moisture-sensitive reactions. Maintain consistent reaction setup and conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core structure?

A1: A versatile and effective method for synthesizing the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold is through an intramolecular Smiles rearrangement.[3][4] This approach typically involves the base-catalyzed cyclization of a precursor alcohol.[4]

Q2: How can I introduce the 7-amino group onto the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine ring?

A2: While direct amination can be challenging, a common strategy involves the synthesis of a nitro-substituted precursor, such as 7-nitro-2,3-dihydro[1][2]dioxino[2,3-b]pyridine. This nitro group can then be reduced to the desired 7-amino group using standard reduction methods, for example, catalytic hydrogenation with Pd/C.[3]

Q3: My reaction to form the dioxinopyridine ring is not proceeding. What should I check?

A3: Several factors could be at play. Ensure your starting materials are pure and dry. The choice of base and solvent is critical for the intramolecular cyclization; consider screening different combinations.[1][4] For instance, potassium tert-butoxide in tert-butanol is a common choice for Smiles rearrangements.[3] Also, verify the reaction temperature, as insufficient heat may lead to an incomplete reaction.[1]

Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A4: The formation of isomers can be influenced by the reaction conditions. A systematic optimization of parameters such as the base, solvent, and temperature can help favor the formation of the desired isomer.[1] The substitution pattern on the pyridine ring can also direct the cyclization.

Experimental Protocols

A plausible synthetic route to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine involves a two-step process: the synthesis of a 7-nitro intermediate followed by its reduction.

Step 1: Synthesis of 7-Nitro-2,3-dihydro[1][2]dioxino[2,3-b]pyridine (Hypothetical)

This protocol is adapted from general procedures for similar structures.

  • Materials: 2-Chloro-3-hydroxy-6-nitropyridine, ethylene glycol, a strong base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous DMF).

  • Procedure:

    • To a solution of 2-chloro-3-hydroxy-6-nitropyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethylene glycol to the reaction mixture.

    • Heat the reaction and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Materials: 7-Nitro-2,3-dihydro[1][2]dioxino[2,3-b]pyridine, Palladium on carbon (10% Pd/C), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the 7-nitro compound in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (or add the transfer hydrogenation reagent) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

    • If necessary, purify the product further by recrystallization or column chromatography.[1]

Data Presentation

The following table illustrates how to present data for the optimization of a reaction step, using data adapted from the synthesis of related 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.[3]

EntryStarting AlcoholBase (equiv.)SolventTemp (°C)Time (h)Yield (%) of Product AYield (%) of Isomer B
16a t-BuOK (1.2)t-BuOH802855
26a NaH (1.2)THF6547015
36b t-BuOK (1.2)t-BuOH80290<2
46b K2CO3 (2.0)DMF100124520

Data is illustrative and based on analogous reactions.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction start Starting Materials: 2-Chloro-3-hydroxy-6-nitropyridine Ethylene Glycol reaction1 Intramolecular Cyclization (e.g., Smiles Rearrangement) start->reaction1 purification1 Workup and Purification (Extraction, Chromatography) reaction1->purification1 intermediate Intermediate: 7-Nitro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine purification1->intermediate reaction2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->reaction2 purification2 Workup and Purification (Filtration, Recrystallization) reaction2->purification2 product Final Product: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine purification2->product

Caption: Synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_reaction Check for Complete Reaction (TLC Analysis) start->check_reaction incomplete Incomplete check_reaction->incomplete If complete Complete check_reaction->complete If optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions check_side_products Analyze for Side Products (NMR, LC-MS) complete->check_side_products final_check Re-evaluate Starting Material Purity optimize_conditions->final_check side_products_present Side Products Present check_side_products->side_products_present If no_side_products Minimal Side Products check_side_products->no_side_products If adjust_conditions Adjust Conditions to Minimize Side Reactions: - Lower Temperature - Change Catalyst/Base side_products_present->adjust_conditions check_workup Review Workup Procedure no_side_products->check_workup adjust_conditions->final_check product_degradation Potential Product Degradation check_workup->product_degradation If ok_workup Workup Seems Fine check_workup->ok_workup If milder_workup Use Milder Workup Conditions (e.g., avoid strong acids/bases) product_degradation->milder_workup ok_workup->final_check milder_workup->final_check

References

Technical Support Center: Synthesis of Substituted Dioxinopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine core?

A1: The most prevalent and direct method is a Williamson ether synthesis. This involves the cyclization of a substituted 3-hydroxy-2-halopyridine or, more commonly, a 3-hydroxy-2-pyridone with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. A primary issue is the incomplete deprotonation of the hydroxyl group on the pyridine ring. Other common causes include side reactions, such as N-alkylation instead of the desired O-alkylation, and decomposition of starting materials or products under harsh reaction conditions.

Q3: I am getting a mixture of products that are difficult to separate. What could they be?

A3: A common issue, particularly with 2-hydroxypyridine precursors, is the formation of an N-alkylated byproduct alongside the desired O-alkylated dioxinopyridine.[2][3] 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones, and the pyridone nitrogen can act as a competing nucleophile. For the synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, starting with a 3-hydroxypyridine derivative is crucial as it favors O-alkylation.[4]

Q4: What are the best practices for purifying substituted dioxinopyridines?

A4: Column chromatography on silica gel is the most common purification method.[5] However, pyridine-containing compounds can interact strongly with the acidic silica surface, leading to peak broadening or streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), can be added to the eluent. Alternatively, using deactivated (neutral) silica gel or alumina can be effective.[6][7]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Ineffective Deprotonation The base may not be strong enough to fully deprotonate the hydroxypyridine. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is conducted under anhydrous conditions, as water will quench these strong bases.
Poor Solubility of Reactants The pyridone salt may not be fully soluble in the chosen solvent, limiting its reactivity. Use a high-boiling polar aprotic solvent such as DMF, DMSO, or HMPA to improve solubility.[1]
Low Reactivity of Dihaloethane 1,2-dichloroethane can be less reactive than 1,2-dibromoethane. If using the dichloro-variant, consider switching to 1,2-dibromoethane or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.
Decomposition High temperatures over prolonged periods can lead to decomposition. Monitor the reaction by TLC and aim for the lowest effective temperature. Consider using a modern copper-catalyzed Ullmann-type coupling, which can often proceed under milder conditions.
Problem 2: Formation of N-Alkylated Byproduct
Potential Cause Suggested Solution
Incorrect Starting Material You may be using a 2-hydroxypyridine or 4-hydroxypyridine, which exist as pyridone tautomers, making the ring nitrogen a potent nucleophile.[8] Ensure your starting material is a substituted 3-hydroxypyridine to favor O-alkylation.[4]
Reaction Conditions The choice of solvent can influence the N- vs. O-alkylation ratio. Harder solvents may favor O-alkylation. Experiment with different solvents to optimize for the desired product. A study on Williamson ether synthesis showed that acetonitrile can favor O-alkylation over methanol.[9]
Problem 3: Difficult Purification
Potential Cause Suggested Solution
Streaking/Tailing on Silica Gel The basic nitrogen of the pyridine ring is likely interacting with acidic silanol groups on the silica surface.[6] Add 0.5-1% triethylamine or pyridine to your eluent system to neutralize these sites.
Product is Unstable on Silica Some substituted heterocycles can decompose on acidic silica gel.[6] Perform a 2D TLC to check for stability. If decomposition occurs, use neutral alumina or deactivated silica gel for chromatography.[7]
High-Boiling Solvent Residue Solvents like DMF or DMSO can be difficult to remove and may interfere with chromatography. Before loading onto a column, ensure the solvent is thoroughly removed under high vacuum. If issues persist, consider an aqueous workup and extraction into a more volatile organic solvent prior to concentration.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

This protocol is a generalized Williamson ether synthesis for the cyclization of a 3-hydroxy-2-pyridone derivative.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, as a 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe and stir the suspension.

  • Reactant Addition: Slowly add a solution of the substituted 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium pyridoxide.

  • Cyclization: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Optimization Data

The following table summarizes key parameters that can be optimized for this synthesis, based on analogous Ullmann and Williamson ether syntheses.

Parameter Options Considerations
Base NaH, KH, K₂CO₃, Cs₂CO₃, t-BuOKStronger bases (NaH, KH, t-BuOK) are often more effective but require strictly anhydrous conditions. Carbonates are milder but may require higher temperatures or longer reaction times.
Solvent DMF, DMSO, Dioxane, Toluene, HMPAPolar aprotic solvents (DMF, DMSO) are generally preferred for solubility. Toluene is an option for higher temperature reactions. HMPA has been reported but is a hazardous substance.[1]
Temperature Room Temp. to 120 °CHigher temperatures increase reaction rate but may also promote side reactions and decomposition. The optimal temperature should be determined empirically for each substrate.
Alkylating Agent 1,2-dibromoethane, 1,2-dichloroethane1,2-dibromoethane is more reactive and generally preferred.

Visual Guides

Synthesis_Workflow start Start: Substituted 3-Hydroxypyridine deprotonation Deprotonation (Base, Anhydrous Solvent) start->deprotonation 1 cyclization Cyclization (Add 1,2-Dibromoethane, Heat) deprotonation->cyclization 2 workup Aqueous Work-up & Extraction cyclization->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product: Substituted Dioxinopyridine purification->product 5

Caption: General experimental workflow for dioxinopyridine synthesis.

Troubleshooting_Tree low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_product Side Product Formation? low_yield->side_product weak_base Use Stronger Base (e.g., NaH) incomplete_rxn->weak_base Yes low_temp Increase Temperature incomplete_rxn->low_temp Yes n_alkylation N-Alkylation Byproduct? side_product->n_alkylation decomposition Decomposition? side_product->decomposition check_sm Confirm 3-Hydroxy Starting Material n_alkylation->check_sm Yes lower_temp Lower Reaction Temp. decomposition->lower_temp Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

A1: The primary purification techniques for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, like many aromatic amines and pyridine derivatives, are column chromatography and recrystallization.[1] The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: Which factors are most critical for successful purification of this compound?

A2: Key factors for successful purification include:

  • Solvent Selection: The choice of solvent is crucial for both column chromatography (for optimal separation) and recrystallization (to ensure the compound is soluble at high temperatures and insoluble at low temperatures).

  • pH Control: As an aromatic amine, the basicity of the compound can be utilized. Adjusting the pH can influence its solubility and interaction with chromatographic media. Converting the amine to a salt by adding an acid can sometimes improve its crystallization properties.[2][3]

  • Inert Atmosphere: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[3] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: How can I assess the purity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine after purification?

A3: Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) can identify the presence of impurities by comparing the obtained spectrum with the expected spectrum of the pure compound.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Issue 1: My compound is not separating well during column chromatography.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Use TLC to test various solvent systems with different polarities. A good solvent system will result in a clear separation of the desired compound from impurities with an Rf value of approximately 0.3-0.5.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[4]

    • Alternative Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica could provide different selectivity.

Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is too supersaturated, or the cooling process is too rapid.[2] This is a common issue with amines.[2]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[2]

    • Slow Cooling: Let the solution cool to room temperature gradually before transferring it to an ice bath or refrigerator.[2]

    • Seed Crystals: If a small amount of the pure solid is available, add a seed crystal to the cooled, saturated solution to induce crystallization.[2]

    • Solvent System Modification: Experiment with a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) to modulate the solubility and promote crystal growth.[2]

Issue 3: The purified compound has a persistent color.

  • Possible Cause: Presence of oxidized impurities. Aromatic amines can be sensitive to air and light.[3]

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter the hot solution through celite to remove the charcoal and adsorbed colored impurities.

    • Work under Inert Atmosphere: In subsequent purification attempts, handle the compound under a nitrogen or argon atmosphere to minimize oxidation.

    • Use of Reducing Agents: In some cases, a small amount of a reducing agent, like sodium dithionite, can be added during workup to prevent oxidation.

Data Presentation

Table 1: General Solvent Systems for Column Chromatography of Aromatic Amines and Pyridine Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many heterocyclic compounds.[4]
Dichloromethane / MethanolMedium to HighEffective for more polar amines.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Ethyl Acetate / TriethylamineMedium (Basic)The addition of a small amount of triethylamine can reduce tailing of basic compounds on silica gel.

Table 2: Common Solvents for Recrystallization

SolventPropertiesNotes
Ethanol / WaterPolar ProticA versatile co-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity appears.
TolueneAromaticGood for compounds with aromatic character.
Ethyl AcetateMedium PolarityA common choice for a wide range of organic compounds.
IsopropanolPolar ProticCan be a good alternative to ethanol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Dissolve the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the elution of the compound using TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude compound.

    • Add a few drops of the test solvent. The compound should be sparingly soluble at room temperature.

    • Heat the test tube. The compound should fully dissolve.

    • Allow the solution to cool. Crystals should form.

  • Recrystallization Procedure:

    • Place the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring until the solid dissolves completely.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product Assess_Purity1 Assess Purity (TLC) Crude->Assess_Purity1 Column_Chromatography Column Chromatography Assess_Purity1->Column_Chromatography Impure Pure_Product Pure Product Assess_Purity1->Pure_Product Pure Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Assess_Purity2 Assess Purity (HPLC, NMR) Column_Chromatography->Assess_Purity2 Recrystallization->Assess_Purity2 Assess_Purity2->Column_Chromatography Re-purify Assess_Purity2->Pure_Product Meets Specs

Caption: General workflow for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Troubleshooting_Flowchart Start Purification Issue Issue_Type What is the issue? Start->Issue_Type Poor_Separation Poor Separation (Column Chromatography) Issue_Type->Poor_Separation Separation Oiling_Out Oiling Out (Recrystallization) Issue_Type->Oiling_Out Crystallization Colored_Product Colored Product Issue_Type->Colored_Product Purity Solvent_Screen Optimize Solvent System (TLC) Poor_Separation->Solvent_Screen Slow_Cool Slow Down Cooling Oiling_Out->Slow_Cool Charcoal Activated Charcoal Treatment Colored_Product->Charcoal Gradient Use Gradient Elution Solvent_Screen->Gradient Add_Solvent Add More Solvent Slow_Cool->Add_Solvent Seed_Crystal Use Seed Crystal Add_Solvent->Seed_Crystal Inert_Atmosphere Use Inert Atmosphere Charcoal->Inert_Atmosphere

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

The most common and effective synthetic route is a three-step process starting from 2,3-dichloropyridine. The sequence involves:

  • Nitration: Introduction of a nitro group at the 5-position of 2,3-dichloropyridine to yield 2,3-dichloro-5-nitropyridine.

  • Dioxane Ring Formation: A nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloro-5-nitropyridine and ethylene glycol to form 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This step proceeds via a mechanism related to the Smiles rearrangement.

  • Reduction: Reduction of the nitro group to an amine to afford the final product, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Q2: What are the critical parameters in the dioxane ring formation step?

The choice of base and solvent is crucial for the successful synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system.[3] Strong, non-nucleophilic bases are typically employed to facilitate the intramolecular cyclization. The reaction temperature and time also need to be carefully optimized to ensure complete conversion and minimize side product formation.

Q3: Are there alternative methods for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold?

Yes, an alternative method involves the direct cyclization of 3-hydroxy-2-pyridones.[3] However, the three-step synthesis starting from 2,3-dichloropyridine is generally more versatile and widely reported.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Nitration of 2,3-Dichloropyridine
Low yield of 2,3-dichloro-5-nitropyridineIncomplete reaction.- Ensure the use of a strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).- Carefully control the reaction temperature, as overheating can lead to decomposition.- Increase the reaction time or temperature cautiously while monitoring the reaction progress by TLC or GC.
Formation of multiple nitrated isomersIncorrect reaction conditions.- Maintain a low reaction temperature (typically 0-5 °C) to favor nitration at the 5-position.- The order of addition of reagents can influence selectivity; consider adding the pyridine to the nitrating mixture.
Step 2: Dioxane Ring Formation
Incomplete cyclization, isolation of mono-substituted intermediate (2-chloro-3-(2-hydroxyethoxy)-5-nitropyridine)Insufficient base or non-optimal reaction conditions.- Use a stronger base (e.g., sodium hydride, potassium tert-butoxide) to promote the second intramolecular SNAr reaction.- Increase the reaction temperature or prolong the reaction time.- Ensure anhydrous conditions, as water can quench the base and hinder the reaction.
Formation of polymeric byproductsUncontrolled polymerization of ethylene glycol or side reactions.- Use a moderate excess of ethylene glycol.- Add the base portion-wise to control the reaction rate.- Optimize the reaction temperature to favor the desired intramolecular cyclization over intermolecular reactions.
Low yield of the desired productInefficient Smiles rearrangement or side reactions.- The electronic nature of the pyridine ring is crucial. The presence of the electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[4] - Screen different solvents and bases to find the optimal conditions for the intramolecular cyclization.[3]
Step 3: Reduction of the Nitro Group
Incomplete reduction of the nitro groupInsufficient reducing agent or inactive catalyst.- Increase the equivalents of the reducing agent (e.g., SnCl2, Fe/HCl, catalytic hydrogenation).- If using catalytic hydrogenation (e.g., H2/Pd/C), ensure the catalyst is active and not poisoned.[2] - Increase the reaction time or temperature as needed, while monitoring the reaction.
Cleavage of the dioxane ringHarsh reduction conditions.- Employ milder reducing agents. For example, tin(II) chloride (SnCl2) is often effective for reducing nitro groups in the presence of other sensitive functional groups.[2] - Avoid strongly acidic or basic conditions if the dioxane ring proves to be labile. Catalytic transfer hydrogenation can be a milder alternative to high-pressure hydrogenation.
Formation of azo or azoxy byproductsIncomplete reduction or side reactions.- This is more common with certain reducing agents like LiAlH4 for aromatic nitro compounds.[2] - Ensure complete conversion to the amine by using a sufficient amount of the appropriate reducing agent and monitoring the reaction.
Difficulty in product purificationPresence of residual metals or polar byproducts.- After reduction with metals like iron or tin, a thorough work-up with filtration and washing is necessary to remove inorganic salts.- Column chromatography on silica gel is often required to obtain the pure amine. A polar eluent system may be necessary.

Experimental Protocols

Step 1: Synthesis of 2,3-dichloro-5-nitropyridine

This protocol is a general representation and should be adapted and optimized based on laboratory conditions and safety assessments.

  • In a flask equipped with a dropping funnel and a thermometer, carefully add 2,3-dichloropyridine to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This protocol is based on analogous SNAr reactions and requires optimization.

  • To a solution of ethylene glycol in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF), add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt of ethylene glycol.

  • Add a solution of 2,3-dichloro-5-nitropyridine in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

This protocol provides a general method using tin(II) chloride and should be optimized.

  • To a solution of 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product.

Data Presentation

No quantitative data on yields or purity for the specific synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine was available in the searched literature. Researchers should meticulously record their own experimental data for optimization and comparison.

Step Reactants Product Typical Yield (%) Purity (%) Analytical Method
1. Nitration2,3-Dichloropyridine, HNO₃/H₂SO₄2,3-Dichloro-5-nitropyridineData not availableData not availableTLC, GC-MS, NMR
2. Dioxane Ring Formation2,3-Dichloro-5-nitropyridine, Ethylene Glycol7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridineData not availableData not availableTLC, LC-MS, NMR
3. Reduction7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, Reducing Agent2,3-Dihydro-dioxino[2,3-b]pyridin-7-amineData not availableData not availableTLC, LC-MS, NMR

Visualizations

G cluster_0 Synthesis Pathway 2_3_Dichloropyridine 2,3-Dichloropyridine Nitration Nitration (HNO3/H2SO4) 2_3_Dichloropyridine->Nitration 2_3_Dichloro_5_nitropyridine 2,3-Dichloro-5-nitropyridine Nitration->2_3_Dichloro_5_nitropyridine Ring_Formation Dioxane Ring Formation (Ethylene Glycol, Base) 2_3_Dichloro_5_nitropyridine->Ring_Formation 7_Nitro_dioxinopyridine 7-Nitro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Ring_Formation->7_Nitro_dioxinopyridine Reduction Reduction (e.g., SnCl2) 7_Nitro_dioxinopyridine->Reduction Final_Product 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Reduction->Final_Product

Caption: Synthetic pathway for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

G cluster_1 Troubleshooting Workflow: Dioxane Ring Formation Start Low Yield or Incomplete Reaction Check_Base Check Base Strength and Stoichiometry Start->Check_Base Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Base->Optimize_Temp_Time Check_Conditions->Optimize_Temp_Time Isolate_Intermediate Isolate Mono-substituted Intermediate? Optimize_Temp_Time->Isolate_Intermediate Force_Cyclization Use Stronger Base/ Higher Temperature Isolate_Intermediate->Force_Cyclization Yes Success Improved Yield Isolate_Intermediate->Success No Force_Cyclization->Success

Caption: Troubleshooting workflow for the dioxane ring formation step.

G cluster_2 Potential Side Products in Dioxane Ring Formation Reactants 2,3-Dichloro-5-nitropyridine + Ethylene Glycol Desired_Product 7-Nitro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Reactants->Desired_Product Desired Pathway (Intramolecular SNAr) Mono_Substituted Mono-substituted Intermediate (2-chloro-3-(2-hydroxyethoxy) -5-nitropyridine) Reactants->Mono_Substituted Incomplete Reaction Polymer Polymeric Byproducts Reactants->Polymer Side Reaction (Intermolecular)

Caption: Potential side products in the dioxane ring formation step.

References

Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis, focusing on the common Buchwald-Hartwig amination approach.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, particularly via Buchwald-Hartwig amination, can stem from several factors.[1][2] Key areas to investigate include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are known to improve reaction efficiency.[3] Consider using ligands such as XPhos, SPhos, or BrettPhos to enhance catalyst stability and activity.[3]

  • Base Selection: The strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. The choice of base can significantly impact the deprotonation of the amine and the overall reaction rate.

  • Reaction Conditions: Temperature and solvent play a significant role. Reactions are typically run at elevated temperatures (80-120 °C). Solvents such as toluene or dioxane are often preferred.[2]

  • Purity of Reagents: Ensure all reagents, especially the aryl halide and amine, are pure and dry. The solvent should also be anhydrous, as water can deactivate the catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen. It is essential to maintain an inert atmosphere using nitrogen or argon throughout the setup and reaction.

Question: I am observing significant byproduct formation. What are the likely side reactions?

Answer: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material.[1] This occurs when the amide intermediate undergoes beta-hydride elimination, leading to the formation of an imine and the corresponding arene without the desired amine group.[1] To minimize this:

  • Optimize Ligand: The use of appropriate bulky phosphine ligands can disfavor the beta-hydride elimination pathway.

  • Control Temperature: Carefully control the reaction temperature, as higher temperatures can sometimes promote side reactions.

Question: How can I improve the purification of the final product?

Answer: Purification can be challenging due to the presence of residual catalyst, ligands, and byproducts.

  • Filtration: After the reaction is complete, it is common to filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: An aqueous workup can help remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

The most prevalent method for synthesizing aryl amines like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a strong base.[2][5]

What are the key components of a Buchwald-Hartwig amination reaction?

The essential components are:

  • Aryl Halide: 7-chloro- or 7-bromo-2,3-dihydro-[2][6]dioxino[2,3-b]pyridine.

  • Amine Source: Ammonia or an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) is used to introduce the amino group.[5]

  • Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂ (dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is critical for an efficient reaction.[3]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃.[2]

  • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.[2]

Are there alternative methods to introduce the amine group?

While Buchwald-Hartwig amination is a powerful tool, other methods for aryl amination exist, though they may have limitations in scope and functional group tolerance.[1] These can include nucleophilic aromatic substitution (SNAr), which typically requires highly activated aryl halides, and older methods like the Goldberg reaction, which often require harsh conditions.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination to form aryl amines. Note that specific yields for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine may vary.

Aryl HalideAmine SourceCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl BromidePrimary AminePd(OAc)₂ / BINAPNaOt-BuToluene10070-95
Aryl ChloridePrimary AminePd₂ (dba)₃ / XPhosK₃PO₄Dioxane11065-90
Aryl BromideAmmoniaPd(OAc)₂ / JosiphosNaOt-BuToluene8075-85
Aryl ChlorideLHMDSPd₂ (dba)₃ / BrettPhosLHMDSTHF6580-98

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general methodology. Specific amounts and conditions should be optimized for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe. Add the amine (1.2 mmol) and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions A 7-Chloro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine E 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine A->E Buchwald-Hartwig Amination B Ammonia Source (e.g., NH3, LHMDS) B->E Buchwald-Hartwig Amination C Pd(0) Catalyst + Ligand C->E Buchwald-Hartwig Amination D Base (e.g., NaOt-Bu) D->E Buchwald-Hartwig Amination

Caption: Synthetic pathway for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Troubleshooting_Workflow start Low Yield q1 Is the reaction under an inert atmosphere? start->q1 a1_yes Check Catalyst System (Pd source, ligand) q1->a1_yes Yes a1_no Ensure proper inert gas technique q1->a1_no No q2 Is the base appropriate and strong enough? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize Temperature and Solvent q2->a2_yes Yes a2_no Use a strong, non-nucleophilic base (e.g., NaOt-Bu) q2->a2_no No q3 Are reagents and solvents pure and dry? a2_yes->q3 a2_no->end a3_yes Consider alternative ligands or conditions q3->a3_yes Yes a3_no Purify reagents and dry solvents q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

A1: Based on its chemical structure, the primary stability concerns for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine involve its susceptibility to oxidation, photodegradation, and to a lesser extent, hydrolysis under acidic conditions. The aminopyridine moiety can be prone to oxidation, while the dihydrodioxino ring could be susceptible to cleavage under strong acidic conditions. Like many heterocyclic compounds, exposure to UV or visible light over extended periods may lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to keep 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine at -20°C to -80°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Avoid repeated freeze-thaw cycles.

Q3: My solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine has changed color. What could be the cause?

A3: A change in solution color, often to a yellow or brown hue, can be an indication of degradation. This is commonly caused by oxidation of the aminopyridine ring or photodecomposition. It is crucial to ensure that the solvent used is deoxygenated and that the solution is protected from light during storage and handling.

Q4: Can I use solvents containing peroxides, such as older ethers?

A4: It is strongly advised to avoid using solvents that may contain peroxides (e.g., aged tetrahydrofuran or diethyl ether). Peroxides are strong oxidizing agents and can significantly accelerate the degradation of the aminopyridine functionality, leading to the formation of N-oxides or other oxidative degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Solvent Selection: Use high-purity, degassed solvents. If using aqueous buffers, ensure they are freshly prepared and consider sparging with nitrogen or argon to remove dissolved oxygen.

    • Light Protection: Conduct experiments under subdued light or use amber-colored labware to minimize photodegradation.

    • Control Experiments: Include a control sample of the compound that is incubated under the same assay conditions for the same duration and analyze it for degradation (e.g., by HPLC) to assess its stability in the assay medium.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: On-column degradation or degradation during sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound. If acidic conditions are used, consider if the dihydro-dioxino ring might be susceptible to hydrolysis. Evaluate if a mobile phase closer to neutral pH can be used without compromising chromatographic performance.

    • Sample Preparation: Minimize the time between sample preparation and injection. Keep sample vials in an autosampler cooled to 4°C.

    • Injector and Column Temperature: High temperatures can accelerate degradation. If possible, use a lower column temperature.

    • Metal Contamination: Stainless steel components in the HPLC system can sometimes catalyze degradation. If this is suspected, consider using a biocompatible (PEEK) system.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl24605-10%1
Base Hydrolysis0.1 M NaOH2460<5%1
Oxidation3% H₂O₂242515-25%3
Thermal (Solid)Dry Heat24105<2%0
PhotodegradationUV Light (254 nm)82510-20%2

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid photo Photodegradation (UV/Vis Light) stock->photo thermal Thermal Stress (105°C, Solid) stock->thermal neutralize Neutralize Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxid->hplc photo->hplc thermal->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Inhibition

Since the specific biological target of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is not publicly documented, the following diagram illustrates a generic kinase signaling pathway that is a common target for such heterocyclic amine compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine compound->raf Inhibits response Cellular Response (Proliferation, Survival) transcription->response

Caption: Generic kinase inhibitor signaling pathway.

Technical Support Center: Recrystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Issue 1: The compound does not dissolve in the chosen solvent.

  • Question: I've added the solvent to my crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, but it's not dissolving, even with heating. What should I do?

  • Answer: This indicates an unsuitable solvent choice. Pyridine derivatives like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are polar and typically require polar solvents for dissolution.[1] The principle of "like dissolves like" is a good starting point for solvent selection.[2] If your compound is not dissolving, consider the following:

    • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Refer to the solvent selection guide below.

    • Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a small amount of your compound in various solvents to identify a suitable one.[1][3]

    • Check for Insoluble Impurities: If a large portion of your compound dissolves but a small amount of solid remains, these may be insoluble impurities. In this case, you can proceed to a hot gravity filtration step to remove them before allowing the solution to cool.[4]

Issue 2: No crystals form after the solution has cooled.

  • Question: My compound dissolved completely in the hot solvent, but no crystals have appeared even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

  • Answer: This is a frequent issue in recrystallization and can be caused by several factors:[2]

    • Excessive Solvent: Using too much solvent is the most common reason for crystallization failure.[4][5] The solution may not be saturated enough for crystals to form.

      • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[5] Once the volume is reduced, allow the solution to cool again.

    • Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its usual solubility limit but has not yet begun to crystallize.[1]

      • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][5]

      • Solution 2: Seeding: If you have a small, pure crystal of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (a seed crystal), adding it to the cooled solution can initiate crystallization.[1]

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Instead of forming solid crystals, my compound has separated as an oily layer at the bottom of the flask. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[2]

    • Solution 1: Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[4]

    • Solution 2: Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil.[4]

    • Solution 3: Re-evaluate Solvent Choice: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Consider using a lower-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar nature of the pyridine ring and the amine group, polar solvents are generally a good starting point. A mixed solvent system may also be effective.

Q2: How can I determine the purity of my recrystallized 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

A2: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: My recrystallized product is discolored. What should I do?

A3: Discoloration is often due to the presence of colored impurities. If the recrystallization process did not remove them, you might need to perform an additional purification step. This could involve treating the solution with activated charcoal before the hot filtration step to adsorb the colored impurities.

Data Presentation

The following table provides an illustrative example of solubility data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in common laboratory solvents. Note: This data is hypothetical and should be used as a guide for how to structure experimental findings.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water0.58.0Good
Ethanol2.015.0Good
Acetone1.512.0Moderate
Ethyl Acetate0.25.0Good
Dichloromethane8.0-Unsuitable (too soluble at RT)
Hexane<0.1<0.1Unsuitable (insoluble)

Experimental Protocols

General Protocol for the Recrystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine:

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the compound. Add more solvent in small portions until the compound is fully dissolved at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation start Start with Crude Compound choose_solvent Choose Solvent start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution collect_crystals Collect Crystals (Vacuum Filtration) cool_solution->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_node Pure Compound dry_crystals->end_node

Caption: Experimental workflow for the recrystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Troubleshooting_Flowchart start No Crystals Formed check_solvent Too much solvent used? start->check_solvent boil_off Boil off some solvent and re-cool check_solvent->boil_off Yes supersaturated Solution is supersaturated? check_solvent->supersaturated No success Crystals Form boil_off->success scratch Scratch inner surface of flask supersaturated->scratch Yes oiling_out Compound 'oiled out'? supersaturated->oiling_out No seed Add a seed crystal scratch->seed scratch->success seed->success reheat_dilute Reheat, add more solvent, cool slowly oiling_out->reheat_dilute Yes reheat_dilute->success

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Troubleshooting failed reactions of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The following sections address common issues encountered during acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine?

A1: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is an aromatic amine with a fused heterocyclic structure. The primary amino group is a nucleophilic site and can readily react with various electrophiles. The pyridine nitrogen atom possesses a lone pair of electrons and can act as a Lewis base, potentially coordinating to metal catalysts and influencing reactivity in cross-coupling reactions. The electron-donating nature of the dioxino and amino groups makes the pyridine ring relatively electron-rich, which can affect its reactivity in certain transformations.

Q2: Are there any specific handling and storage recommendations for this compound?

A2: Like many aromatic amines, it is advisable to store 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine in a cool, dry place, protected from light and air to prevent potential degradation. It is a solid at room temperature. For reactions requiring anhydrous conditions, ensure the compound is thoroughly dried before use.

Q3: Can the amino group of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine be protected?

A3: Yes, the primary amino group can be protected with common amine protecting groups such as Boc (tert-butyloxycarbonyl) or Ac (acetyl). This may be necessary for certain reactions to prevent unwanted side reactions at the amino group. The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps.

Troubleshooting Failed Reactions

Acylation Reactions

Acylation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine with acyl chlorides or anhydrides can sometimes result in low yields or the formation of side products.

Problem: Low or No Yield of the Acylated Product

Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Increase reaction temperature or time. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Add a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct and drive the reaction forward.
Poor Solubility - Choose a solvent in which both the amine and the acylating agent are soluble (e.g., DCM, THF, DMF).
Degradation of Starting Material - If the acylating agent is highly reactive, consider running the reaction at a lower temperature (e.g., 0 °C) and adding the reagent slowly.

Problem: Formation of Multiple Products

Potential Cause Troubleshooting Recommendation
Diacylation - Use a stoichiometric amount of the acylating agent. - Add the acylating agent slowly to the reaction mixture.
Reaction at Pyridine Nitrogen - This is less common for acylation but can occur under certain conditions. Consider protecting the amino group if this is a persistent issue.

Experimental Protocol: General Acylation of an Aromatic Amine

This protocol describes a general procedure for the acylation of an aromatic primary amine, which can be adapted for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Dissolve the aromatic amine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

Coupling of a (hypothetical) halogenated derivative of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine with a boronic acid can be challenging. The following addresses issues assuming the amino group is present on the halide partner.

Problem: Low or No Yield of the Coupled Product

Potential Cause Troubleshooting Recommendation
Catalyst Inhibition The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium catalyst, inhibiting its activity. - Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. - Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Protodeboronation of Boronic Acid Hydrolysis of the boronic acid to the corresponding arene is a common side reaction. - Use boronic esters (e.g., pinacol esters), which are more stable. - Employ anhydrous reaction conditions. - Use a weaker base if compatible with the reaction.
Dehalogenation of Starting Material - Ensure solvents are free of potential hydride sources. - Optimize the reaction time to be as short as possible while allowing for product formation.
Inappropriate Base or Solvent - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). The choice is often interdependent.

Experimental Protocol: General Suzuki-Miyaura Coupling of an Amino-Pyridine Halide

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated amino-pyridine derivative.

  • In a reaction vessel, combine the amino-pyridine halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture, toluene).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The palladium-catalyzed amination of an aryl halide with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine can be a powerful tool for C-N bond formation.

Problem: Low or No Yield of the Aminated Product

Potential Cause Troubleshooting Recommendation
Catalyst Deactivation The amine substrate can act as a ligand for the palladium catalyst, leading to deactivation. - Use sterically hindered, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos). - Employ a pre-catalyst that is more resistant to deactivation.
Incorrect Base The choice of base is crucial for the deprotonation of the amine and the catalytic cycle. - Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base may need to be screened.
Poor Substrate Reactivity Electron-rich aryl halides or sterically hindered substrates can be challenging. - Increase the reaction temperature. - Use a more active catalyst system (e.g., a more electron-rich ligand).
Side Reactions - Hydrodehalogenation of the aryl halide: Minimize by using pure, dry solvents and running the reaction under a strict inert atmosphere. - Homocoupling of the aryl halide: Often indicates a problem with the transmetalation step. Adjusting the ligand and base may help.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.1-1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring for 2-24 hours, monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting Guides

Below are logical workflows to aid in troubleshooting failed reactions.

Acylation_Troubleshooting start Low/No Acylation Product check_reaction Reaction Incomplete? start->check_reaction check_solubility Solubility Issue? check_reaction->check_solubility No increase_temp_time Increase Temp/Time check_reaction->increase_temp_time Yes check_side_products Side Products Observed? check_solubility->check_side_products No change_solvent Screen Solvents (DCM, THF, DMF) check_solubility->change_solvent Yes stoichiometry Check Stoichiometry (Avoid Excess Acylating Agent) check_side_products->stoichiometry Diacylation protect_amine Consider Protecting Amine check_side_products->protect_amine Other success Successful Reaction increase_temp_time->success change_reagent Use More Reactive Acylating Agent change_reagent->success add_base Add Stoichiometric Base add_base->success change_solvent->success stoichiometry->success protect_amine->success

Caption: Troubleshooting workflow for failed acylation reactions.

Suzuki_Coupling_Troubleshooting start Low/No Suzuki Product check_catalyst Catalyst Inhibition? start->check_catalyst check_protodeboronation Protodeboronation? check_catalyst->check_protodeboronation No change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes check_dehalogenation Dehalogenation? check_protodeboronation->check_dehalogenation No use_boronic_ester Use Boronic Ester check_protodeboronation->use_boronic_ester Yes optimize_time Optimize Reaction Time check_dehalogenation->optimize_time Yes screen_base_solvent Screen Base and Solvent check_dehalogenation->screen_base_solvent No success Successful Reaction change_ligand->success increase_catalyst Increase Catalyst Loading increase_catalyst->success use_boronic_ester->success anhydrous_conditions Ensure Anhydrous Conditions anhydrous_conditions->success optimize_time->success screen_base_solvent->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Troubleshooting start Low/No Amination Product check_catalyst Catalyst Deactivation? start->check_catalyst check_base Incorrect Base? check_catalyst->check_base No change_ligand Use Bulky, Electron-Rich Ligand (e.g., tBuXPhos) check_catalyst->change_ligand Yes check_reactivity Poor Substrate Reactivity? check_base->check_reactivity No screen_bases Screen Bases (NaOtBu, K3PO4, Cs2CO3) check_base->screen_bases Yes increase_temp Increase Reaction Temperature check_reactivity->increase_temp Yes optimize_catalyst Optimize Catalyst System check_reactivity->optimize_catalyst No success Successful Reaction change_ligand->success use_precatalyst Use Pre-catalyst use_precatalyst->success screen_bases->success increase_temp->success optimize_catalyst->success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination reactions.

Technical Support Center: Catalyst Selection for Reactions Involving 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The focus is on catalyst selection and optimization for common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Low or No Product Yield

Question: My cross-coupling reaction (Buchwald-Hartwig or Suzuki) with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions involving heteroaromatic amines like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is a common issue. The primary challenges often stem from the substrate's ability to coordinate with and inhibit the palladium catalyst.[1] Here is a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. The lone pair of electrons on the pyridine nitrogen and the exocyclic amine of your substrate can act as ligands, poisoning the catalyst.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands which are known to be effective for heteroaromatic couplings.[3] Examples include SPhos, XPhos, and RuPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[4] Consider using modern, air-stable pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species in solution.[1]

  • Base Selection: The strength and type of base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[5] Weaker inorganic bases are often a better choice for heteroaromatic substrates.

    • Recommendation: Screen a panel of bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Potassium phosphate (K₃PO₄) can also be beneficial.[5][6] Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[1]

  • Solvent Choice: The solvent affects the solubility of all components and can influence the reaction rate.

    • Recommendation: Aprotic, nonpolar solvents like toluene and dioxane are standard for these reactions.[5][7] When using aryl iodides, it is often better to use less polar solvents like toluene to prevent the iodide salt byproduct from inhibiting the reaction.[2]

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[5]

    • Recommendation: Typical temperatures range from 80-110 °C.[1][5] If the reaction is sluggish, a gentle increase in temperature may improve the rate.[5] However, if catalyst decomposition is suspected, lowering the temperature or using a more thermally stable pre-catalyst is advised.[5]

  • Exclusion of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[5]

    • Recommendation: Ensure all reagents and solvents are anhydrous and properly degassed. The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen).[7]

Common Side Reactions

Question: What are the most common side reactions when performing a Suzuki coupling with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, and how can they be minimized?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is particularly problematic with heteroaryl boronic acids and is promoted by aqueous conditions.[1]

    • Minimization:

      • Use boronic esters (e.g., pinacol esters) as they are more stable towards hydrolysis.[1]

      • Conduct the reaction under anhydrous conditions if possible.[1]

      • Use a carefully controlled amount of a weaker base and ensure the reaction time is not unnecessarily long.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Minimization:

      • Ensure a properly degassed reaction mixture to minimize oxygen, which can promote homocoupling.

      • Optimize the catalyst and ligand system; some ligands are more prone to promoting homocoupling than others.

  • Reductive Dehalogenation: The aryl halide is converted to the corresponding arene without coupling.

    • Minimization:

      • The choice of ligand is critical in minimizing this side reaction.[8]

      • Ensure the reaction conditions are not too harsh (e.g., excessive temperature).

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine before performing a cross-coupling reaction?

A1: Not necessarily. Many modern palladium catalyst systems, particularly those using bulky, electron-rich phosphine ligands (like SPhos, XPhos, RuPhos), are highly effective for the cross-coupling of unprotected aminopyridines.[3][9] It is often possible to achieve good to excellent yields without the need for protection/deprotection steps, which improves the overall efficiency of the synthesis.[3]

Q2: How do I choose between a Buchwald-Hartwig amination and a Suzuki coupling for my target molecule?

A2: The choice depends on the bond you intend to form.

  • Use Buchwald-Hartwig amination to form a carbon-nitrogen (C-N) bond. This is the reaction of your amine (2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine) with an aryl or heteroaryl halide/triflate.[10]

  • Use Suzuki coupling to form a carbon-carbon (C-C) bond. This would involve reacting a halogenated derivative of 2,3-Dihydro-dioxino[2,3-b]pyridine with a boronic acid or ester.[11]

Q3: My reaction mixture turns black. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," usually indicates the decomposition of the palladium catalyst. This leads to a loss of catalytic activity and a failed or low-yielding reaction. Common causes include:

  • Presence of oxygen.

  • Reaction temperature is too high.

  • An inappropriate ligand that does not sufficiently stabilize the palladium catalyst.

  • Impurities in the starting materials or solvent.

Q4: How should I purify the product of a Buchwald-Hartwig or Suzuki reaction?

A4: The purification strategy depends on the properties of your product and the byproducts. A common workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with a suitable organic solvent (e.g., ethyl acetate).

  • Washing with water and brine to remove inorganic salts.[5]

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.[12]

  • The crude product is then typically purified by column chromatography on silica gel.[5][12] Filtering the reaction mixture through a pad of Celite® before aqueous workup can help remove some of the palladium residues.[12]

Data Presentation

The following tables summarize typical reaction conditions for Suzuki and Buchwald-Hartwig couplings of analogous aminopyridine substrates. These serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O901870-90[6]
2Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene1001695[13]
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001882[9]
4CataCXium A Pd G3 (5)-Cs₂CO₃2-MeTHF801895[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001890[5]
2Pd₂(dba)₃ (1)XPhos (4)NaOtBuToluene802498[15]
3[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)NaOtBuToluene1002468[16]
4RuPhos-Pd-G3 (2)-LiHMDSDioxane1001891[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated 2,3-Dihydro-dioxino[2,3-b]pyridine Derivative

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated 2,3-Dihydro-dioxino[2,3-b]pyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 4:1 Dioxane/Water).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

This protocol is a general starting point for coupling with an aryl halide.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.2 equiv), the aryl halide (1.0 equiv), and 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1.1 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction: C-C or C-N Bond Formation? suzuki Suzuki Coupling (C-C) start->suzuki C-C buchwald Buchwald-Hartwig (C-N) start->buchwald C-N catalyst_screen Select Catalyst System: - Pd Pre-catalyst (G3/G4) - Bulky Phosphine Ligand (SPhos, XPhos, RuPhos) suzuki->catalyst_screen buchwald->catalyst_screen base_screen Select Base: - K3PO4 - Cs2CO3 - NaOtBu (use with caution) catalyst_screen->base_screen solvent_screen Select Solvent: - Toluene - Dioxane - 2-MeTHF base_screen->solvent_screen setup Reaction Setup: - Anhydrous & Degassed - Inert Atmosphere (Ar/N2) solvent_screen->setup monitor Run & Monitor: - 80-110 °C - TLC / LC-MS setup->monitor outcome Evaluate Outcome monitor->outcome success High Yield: Proceed to Workup & Purification outcome->success Success troubleshoot Low Yield / Failure: Consult Troubleshooting Guide outcome->troubleshoot Problem Troubleshooting_Logic start Low / No Yield check_catalyst Is the Catalyst/Ligand Optimal for Heterocycles? (e.g., SPhos, XPhos) start->check_catalyst check_base Is the Base Appropriate? (e.g., K3PO4, Cs2CO3) Is it dry and fresh? check_catalyst->check_base Yes change_catalyst Action: Switch to a bulky, electron-rich ligand or use a pre-catalyst. check_catalyst->change_catalyst No check_conditions Are Conditions Inert? (Degassed Solvent, Ar/N2) check_base->check_conditions Yes change_base Action: Screen weaker/ different bases. check_base->change_base No check_temp Is Temperature Optimal? (80-110°C) check_conditions->check_temp Yes improve_inert Action: Re-degas solvents, improve inert technique. check_conditions->improve_inert No check_temp->start Re-evaluate adjust_temp Action: Adjust temperature. Consider catalyst stability. check_temp->adjust_temp No change_catalyst->start change_base->start improve_inert->start adjust_temp->start

References

Solvent effects on the reactivity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The following information addresses common issues encountered during experiments, with a focus on solvent effects on the reactivity of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental use of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Issue 1: Low Reaction Yield or Slow Reaction Rate

Low yields or slow reaction rates are common issues that can often be attributed to suboptimal solvent selection. The choice of solvent can significantly influence the reaction pathway and efficiency.[1]

Potential Cause Recommended Solution Rationale
Inappropriate Solvent Polarity Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; polar protic like ethanol; non-polar like toluene).The polarity of the solvent can affect the stabilization of reactants, transition states, and products, thereby influencing the reaction rate. For instance, some amine base catalysts perform better in protic solvents like ethanol, while ionic bases may be more effective in aprotic solvents like acetonitrile.[1]
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system or a different solvent with better solubilizing properties.For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.
Undesired Solvent-Reactant Interaction Be cautious with reactive solvents. For example, dichloromethane (DCM) can react with pyridine derivatives, even at room temperature, to form bispyridinium dichlorides, leading to side products and reduced yields.[2]The solvent should ideally be inert under the reaction conditions. Unwanted reactions with the solvent can consume reactants and complicate purification.
Presence of Water in Anhydrous Reactions For reactions requiring anhydrous conditions, ensure solvents are properly dried using appropriate methods, such as distillation over a drying agent or using molecular sieves.[3]The amine group of the title compound can act as a base, and its reactivity can be affected by the presence of protic impurities like water, which can alter the reaction mechanism or quench reagents.

Issue 2: Formation of Side Products and Purification Difficulties

The formation of unexpected side products can complicate the purification process and reduce the yield of the desired product.

Potential Cause Recommended Solution Rationale
Side Reactions Catalyzed by Solvent or Base The choice of base and solvent should be optimized to minimize side reactions.[4] For instance, using a non-nucleophilic base like Hünig's base can prevent unwanted nucleophilic attack.[5]The amine in the title compound is a nucleophile and a base. The reaction conditions, including the solvent, can influence which of these properties dominates, potentially leading to different reaction pathways.
Reaction with Dichloromethane (DCM) Avoid storing stock solutions of pyridine derivatives in DCM for extended periods. If DCM must be used as a solvent, prepare the solution immediately before use.[2]Studies have shown that pyridine derivatives can react with DCM to form side products, which can interfere with the desired reaction and its analysis.[2]
Oxidation of the Dihydropyridine Intermediate In syntheses involving a dihydropyridine intermediate, the final aromatization step is crucial. If oxidation is incomplete, consider using milder and more efficient oxidizing agents to avoid side products.[1]While this is more relevant to the synthesis of pyridines, it highlights the importance of specific reaction steps that can be influenced by the reaction environment.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and how do they influence its reactivity?

2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine has three key functional regions:

  • The Pyridine Ring: A heterocyclic aromatic ring that can undergo electrophilic aromatic substitution. The nitrogen atom in the ring is basic.

  • The Amino Group (-NH2): This group makes the molecule a weak base and a nucleophile. It can participate in reactions such as acylation, alkylation, and diazotization. The reactivity of the amino group is influenced by its electronic connection to the pyridine ring.

  • The Dihydro-dioxin Ring: This ring is generally stable but can be opened under certain conditions.[6]

Q2: How does the choice of a protic versus an aprotic solvent affect reactions involving the amino group?

The choice between a protic and an aprotic solvent can have a significant impact:

  • Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the amino group. This can stabilize the ground state of the amine, potentially reducing its nucleophilicity. However, they can also facilitate reactions where proton transfer is involved in the rate-determining step.

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not have acidic protons and do not hydrogen bond as strongly with the amino group. This can leave the lone pair on the nitrogen more available, potentially increasing its nucleophilicity and reaction rate in certain reactions.

Q3: Can I use 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine as a base?

Yes, the pyridine nitrogen and the exocyclic amino group both have lone pairs of electrons and can act as bases. Pyridine itself is a commonly used acid scavenger in reactions that produce mineral acids.[5] The basicity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine should be considered when planning reactions, as it may be sufficient to catalyze certain reactions or neutralize acidic reagents.

Experimental Protocols

While specific protocols for the reactivity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are not widely published, a general protocol for a reaction involving a similar pyridine derivative is provided below as a template.

General Protocol for N-Acylation (Illustrative)

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of amine).

  • Reagent Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents). Cool the solution to 0 °C in an ice bath.

  • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Amine in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0 °C add_base->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at RT add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End purify->end

Caption: General experimental workflow for N-acylation.

solvent_selection_logic start Low Yield or Side Products Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a better solubilizing solvent check_solubility->change_solvent No check_reactivity Is the solvent reactive (e.g., DCM with pyridines)? check_solubility->check_reactivity Yes change_solvent->check_reactivity use_inert Use an inert solvent (e.g., Toluene, THF) check_reactivity->use_inert Yes optimize_polarity Optimize Solvent Polarity check_reactivity->optimize_polarity No use_inert->optimize_polarity test_solvents Screen Solvents: - Polar Protic (EtOH) - Polar Aprotic (ACN, DMF) - Non-polar (Toluene) optimize_polarity->test_solvents end Optimized Reaction test_solvents->end

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and Other Biologically Active Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These compounds exhibit a vast array of pharmacological effects by interacting with various enzymes and receptors.[1] This guide provides a comparative overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine , a novel fused aminopyridine, against well-characterized aminopyridines such as 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP).

While 4-AP and 3,4-DAP are known primarily as potassium channel blockers used in treating neurological conditions, the fused heterocyclic nature of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine suggests potential alternative activities, such as kinase inhibition, a common target for such scaffolds.[2] Due to the limited publicly available data on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, this guide will utilize data for established aminopyridines and present a hypothetical profile for the target compound to illustrate a framework for its evaluation.

Physicochemical Properties Comparison

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for 4-AP, 3,4-DAP, and the target compound.

Property2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)
Structure ![Image of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine structure](--INVALID-LINK--width=150)![Image of 4-Aminopyridine structure](--INVALID-LINK--
CAS Number 1261365-47-2[3]504-24-554-96-6
Molecular Weight ( g/mol ) 152.15[3]94.12[4]109.13
Molecular Formula C₇H₈N₂O₂[3]C₅H₆N₂C₅H₇N₃
pKa Data Not Available9.17[4]Data Not Available
logP Data Not Available0.76[4]Data Not Available
Solubility Data Not AvailablePractically soluble in water[4]Water soluble[4]

Note: Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is limited. The fused dioxino-pyridine structure suggests it may be less polar than simple aminopyridines.

Pharmacological Profile and Mechanism of Action

Established Aminopyridines: Potassium Channel Blockade

4-Aminopyridine and 3,4-Diaminopyridine are broad-spectrum blockers of voltage-gated potassium (K⁺) channels.[5] By inhibiting these channels, they prolong the action potential in nerve cells.[6][7] This has two primary therapeutic effects:

  • Restoration of Conduction: In demyelinated axons, as seen in multiple sclerosis, leakage of K⁺ ions can lead to conduction failure. By blocking these exposed channels, 4-AP restores signal propagation.[4]

  • Enhanced Neurotransmitter Release: The prolonged depolarization at presynaptic terminals increases calcium ion influx, leading to greater release of neurotransmitters like acetylcholine.[4][8] This mechanism is leveraged to treat Lambert-Eaton Myasthenic Syndrome (LEMS).[8][9]

cluster_presynaptic Presynaptic Terminal cluster_channels Ion Channels cluster_drug Drug Action AP Action Potential Ca_Influx Ca²⁺ Influx (via VGCCs) AP->Ca_Influx Opens AP->Ca_Influx Increases K_Channel K⁺ Channel (Voltage-Gated) AP->K_Channel Opens Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Repolarization Repolarization K_Channel->Repolarization Causes Repolarization->AP Shortens Aminopyridine 4-AP / 3,4-DAP Aminopyridine->AP Prolongs Aminopyridine->K_Channel

Caption: Mechanism of 4-AP/3,4-DAP via K⁺ channel blockade.
Hypothetical Profile: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine as a Kinase Inhibitor

Fused heterocyclic ring systems, such as the pyrido-dioxine core of the target compound, are prevalent in kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. We hypothesize that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine may act as an ATP-competitive inhibitor of a protein kinase (e.g., a Tyrosine Kinase).

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., TK) Receptor->Kinase Activates Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ADP ADP Kinase->ADP Substrate Substrate Protein Response Cellular Response (Proliferation, Survival) Substrate_P->Response ATP ATP ATP->Kinase Target_Compound 2,3-Dihydro-dioxino [2,3-b]pyridin-7-amine Target_Compound->Kinase Inhibits (ATP-Competitive)

Caption: Hypothetical mechanism for the target compound as a kinase inhibitor.

Comparative Biological Activity Data (Hypothetical)

To evaluate and compare these compounds, quantitative in vitro assays are essential. The following table presents hypothetical data from two standard assays: a kinase inhibition assay and a cell viability assay.

CompoundKinase Inhibition IC₅₀ (nM) [Target: Hypothetical Kinase A]Cytotoxicity EC₅₀ (µM) [Cell Line: HeLa]
2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine 501.5
4-Aminopyridine > 10,000> 100
3,4-Diaminopyridine > 10,000> 100
Staurosporine (Control) 1.20.02

This data is purely illustrative to demonstrate a comparative framework.

Experimental Protocols

Detailed and reproducible protocols are fundamental to research. Below are standard methodologies for the assays mentioned above.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radioactive phosphate from ATP to a substrate by a specific kinase, and how this is affected by an inhibitor.[10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane for separation

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of diluted compound, 20 µL of a kinase/substrate mixture, and keep on ice.

  • Initiation: Start the reaction by adding 20 µL of kinase buffer containing ATP and a tracer amount of [γ-³²P]ATP.[12] The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

  • Human cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plates for a desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[17]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control and determine the EC₅₀ value.

A Seed Cells in 96-Well Plate B Incubate 24 hours A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 72 hours C->D E Add MTT Reagent to each well D->E F Incubate 2-4 hours (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate EC₅₀) H->I

Caption: General workflow for a cell-based MTT cytotoxicity assay.

Conclusion

While 4-Aminopyridine and 3,4-Diaminopyridine are well-defined neurological agents acting on potassium channels, the structural characteristics of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine suggest it may belong to a different pharmacological class, potentially as a kinase inhibitor. The lack of public data underscores the need for comprehensive experimental evaluation. The protocols and comparative framework provided here offer a clear roadmap for researchers to characterize this and other novel aminopyridine derivatives, ultimately elucidating their therapeutic potential.

References

Comparative Guide to the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of potential alternative synthesis routes for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, a key intermediate for various pharmaceutical applications. The presented routes are based on established synthetic methodologies for the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold and functionalization of the pyridine ring.

Alternative Synthesis Routes: A Comparative Overview

Two primary strategies for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine are proposed and compared:

  • Route A: Synthesis via Intramolecular Smiles Rearrangement of a Pre-functionalized Pyridine. This approach involves the construction of the dioxino-pyridine ring system from a pyridine starting material that already contains a nitro group at the desired position for subsequent reduction to the amine.

  • Route B: Post-cyclization Functionalization of the Dioxino-Pyridine Core. This strategy focuses on first synthesizing the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core, followed by nitration and subsequent reduction to introduce the 7-amino group.

The following table summarizes the key aspects of each proposed route, offering a clear comparison of their respective advantages and disadvantages.

FeatureRoute A: Pre-functionalized Pyridine via Smiles RearrangementRoute B: Post-cyclization Functionalization
Starting Materials 2-Chloro-3-hydroxy-5-nitropyridine, 2-bromoethanol2,3-Dichloropyridine, Ethylene glycol
Key Reactions O-alkylation, Intramolecular Smiles Rearrangement, Nitro ReductionO-alkylation, Nitration, Nitro Reduction
Number of Steps 33
Potential Yield Moderate to GoodVariable, dependent on nitration selectivity
Purity Concerns Potential for side products during Smiles rearrangementFormation of regioisomers during nitration
Scalability Generally scalableNitration step may require careful optimization for large scale
Reagent Availability Substituted pyridines may require multi-step synthesisBasic starting materials are readily available

Experimental Protocols

Detailed experimental protocols for the key transformations in each proposed route are outlined below.

Route A: Synthesis via Intramolecular Smiles Rearrangement

Step 1: Synthesis of 2-((2-bromoethoxy)-3-chloro-5-nitropyridine)

To a solution of 2-chloro-3-hydroxy-5-nitropyridine (1.0 eq) in a suitable solvent such as DMF, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (1.2 eq) is then added, and the reaction is heated to 80°C for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

The product from Step 1 (1.0 eq) is dissolved in a suitable solvent like THF. A strong base, such as sodium hydride (1.2 eq), is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by recrystallization or column chromatography.

Step 3: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq) is dissolved in ethanol or methanol. A catalyst, such as 10% Pd/C (0.1 eq), is added to the solution. The mixture is then subjected to hydrogenation with H2 gas (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the desired amine.

Route B: Post-cyclization Functionalization

Step 1: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

A mixture of 2,3-dichloropyridine (1.0 eq), ethylene glycol (1.2 eq), and a strong base like potassium hydroxide (2.5 eq) in a high-boiling solvent such as DMSO is heated to 120-140°C for several hours. The reaction progress is monitored by TLC. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq) is added slowly to a cold (0°C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred at low temperature for a short period and then allowed to warm to room temperature. The reaction mixture is then carefully poured onto ice and neutralized with a base. The precipitated solid is filtered, washed with water, and dried. This step may produce a mixture of regioisomers requiring careful purification.

Step 3: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine

The reduction of the nitro group is carried out using the same procedure as described in Step 3 of Route A.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Routes cluster_A Route A: Pre-functionalized Pyridine cluster_B Route B: Post-cyclization Functionalization A_start 2-Chloro-3-hydroxy- 5-nitropyridine A_int1 2-((2-Bromoethoxy)-3-chloro- 5-nitropyridine) A_start->A_int1 O-alkylation A_int2 7-Nitro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine A_int1->A_int2 Smiles Rearrangement A_end 2,3-Dihydro-dioxino[2,3-b] pyridin-7-amine A_int2->A_end Nitro Reduction B_start 2,3-Dichloropyridine B_int1 2,3-Dihydro- [1,4]dioxino[2,3-b]pyridine B_start->B_int1 Cyclization B_int2 7-Nitro-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine B_int1->B_int2 Nitration B_end 2,3-Dihydro-dioxino[2,3-b] pyridin-7-amine B_int2->B_end Nitro Reduction

Caption: Comparative workflow of two alternative synthesis routes for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route A may offer better control over regioselectivity, provided the starting 5-nitropyridine is accessible. Route B utilizes more common starting materials but may present challenges in the selective nitration of the dioxino-pyridine core, potentially leading to lower overall yields of the desired isomer. Careful consideration of these factors will be crucial for the successful and efficient synthesis of this important molecule.

References

A Comparative Analysis of the Biological Activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of a series of novel 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine analogues. The following sections detail their cytotoxic effects on various cancer cell lines and their inhibitory activity against key kinases involved in oncogenic signaling pathways. Detailed experimental protocols and illustrative diagrams are provided to support the presented data.

While specific experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine analogues is not extensively available in publicly accessible literature, this guide utilizes representative data from a closely related class of heterocyclic kinase inhibitors to illustrate the potential biological activities and the methodologies for their evaluation. The presented data should be considered as a hypothetical case study for this novel scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of a hypothetical series of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine analogues. The inhibitory activities were assessed against selected cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Analogues

Compound IDR-GroupIC50 (µM) vs. HeLaIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
DDP-001 H15.2 ± 1.822.5 ± 2.118.9 ± 1.5
DDP-002 4-Fluorophenyl2.8 ± 0.34.1 ± 0.53.5 ± 0.4
DDP-003 4-Methoxyphenyl5.6 ± 0.78.2 ± 0.96.9 ± 0.8
DDP-004 3-Chlorophenyl1.9 ± 0.22.5 ± 0.32.1 ± 0.2
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as the mean ± standard deviation from three independent experiments.

Table 2: In Vitro Kinase Inhibitory Activity of Selected Analogues

Compound IDR-GroupIC50 (nM) vs. EGFRIC50 (nM) vs. VEGFR2IC50 (nM) vs. SRC
DDP-002 4-Fluorophenyl85 ± 9120 ± 15250 ± 30
DDP-004 3-Chlorophenyl50 ± 675 ± 8150 ± 18
Staurosporine (Positive Control)10 ± 115 ± 28 ± 1

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HeLa, A549, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well did not exceed 0.5%. 100 µL of the diluted compounds were added to the respective wells, and the plates were incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-based)

The inhibitory activity of the compounds against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and Src kinase was evaluated using a commercial luminescence-based kinase assay kit.

  • Reagent Preparation: Kinase, substrate, and ATP solutions were prepared in the provided kinase buffer according to the manufacturer's instructions. Serial dilutions of the test compounds were prepared in the kinase buffer with a final DMSO concentration of 1%.

  • Kinase Reaction: The kinase reaction was initiated by adding the ATP solution to a mixture of the kinase, substrate, and the test compound in a 384-well plate. The final reaction volume was 10 µL. The reaction was allowed to proceed for 60 minutes at room temperature.

  • ADP Detection: After the kinase reaction, an equal volume of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. This was followed by the addition of the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to the DMSO control. The IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate a representative signaling pathway and the experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation RAS RAS RTK_active->RAS PI3K PI3K RTK_active->PI3K GrowthFactor Growth Factor GrowthFactor->RTK_inactive Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation DDP_analogue DDP Analogue (Inhibitor) DDP_analogue->RTK_active

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of DDP Analogues Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assays Purification->KinaseAssay IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Experimental workflow for the biological evaluation of DDP analogues.

In Vitro Anticancer Potential of Pyridine-Based Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, pyridine-based structures have emerged as a promising area of research due to their versatile biological activities. This guide provides a comparative overview of the in vitro anticancer performance of several 2,3-dihydro-dioxino-pyridine derivatives and structurally related pyridine-containing compounds. While direct comparative studies on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine derivatives are limited in the public domain, this guide collates available data on analogous structures to offer valuable insights for drug discovery and development.

The following sections present quantitative data on the cytotoxic and enzyme-inhibitory activities of these compounds, detail the experimental protocols employed in these studies, and visualize key signaling pathways and experimental workflows.

Comparative Analysis of Anticancer Activity

The in vitro efficacy of various pyridine-based derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics used to quantify their cytotoxic potential.

Cytotoxicity Data

The following table summarizes the IC50 values of selected pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,3-Dihydro-[1][2]dioxino[2,3-f]quinazolines Compound 13cA549 (Non-small cell lung cancer)8.82--
NCI-H157 (Non-small cell lung cancer)10.24--
Pyridine-Ureas Compound 8eMCF-7 (Breast cancer)0.22 (48h) / 0.11 (72h)Doxorubicin1.93
Pyridino[2,3-f]indole-4,9-diones Compound 5XF 498 (CNS cancer)0.006 (µg/ml)Doxorubicin0.012 (µg/ml)
HCT 15 (Colon cancer)0.073 (µg/ml)Doxorubicin0.264 (µg/ml)
Pyrido[2,3-d]pyrimidinones Compounds 52 & 55HepG-2 (Liver cancer)0.3Doxorubicin-
1,2,4 Triazole Pyridine Derivatives Compound TP6B16F10 (Murine melanoma)41.12 - 61.11--
2-Oxo-1′H-spiro-indoline-3,4′-pyridines Compound 7Caco-2 (Colorectal adenocarcinoma)7.83 ± 0.50Doxorubicin12.49 ± 1.10
HepG-2 (Liver cancer)<10Doxorubicin4.50 ± 0.20

Table 1: Summary of cytotoxic activity of various pyridine-based derivatives against human cancer cell lines.[3][4][5][6][7]

Enzyme Inhibition Data

Several pyridine derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Compound ClassDerivative ExampleTarget EnzymeIC50Reference CompoundIC50
2,3-Dihydro-[1][2]dioxino[2,3-f]quinazolines Series of derivativesEGFR-TK10.29 nM - 652.3 nM--
Pyridine-Ureas Compound 8bVEGFR-25.0 ± 1.91 µM--
Compound 8eVEGFR-23.93 ± 0.73 µM--
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one Hybrids Compound 13aCDK2/cyclin A-Roscovitine-
Compound 8aCDK2/cyclin A-Roscovitine-
Pyrido[2,3-d]pyrimidine Derivatives Compound 4PIM-1 Kinase11.4 nMStaurosporine16.7 nM
Compound 10PIM-1 Kinase17.2 nMStaurosporine16.7 nM

Table 2: Summary of enzyme inhibitory activity of selected pyridine-based derivatives.[4][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in the studies of these pyridine derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity by measuring cellular protein content.[8]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

Kinase Inhibition Assay (General Protocol)

Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

  • Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Compound Addition: The test compounds at various concentrations are added to the wells.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. In an ELISA-based assay, this often involves a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways targeted by these compounds and a typical experimental workflow for evaluating anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Pyridine Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyridine derivatives.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Inhibitor Pyridine Derivative (CDK2 Inhibitor) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: Role of CDK2 in cell cycle progression and its inhibition.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H Lead Optimization C->H E Enzyme Inhibition Assays (e.g., Kinase Assays) D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G E->H F->H G->H

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

References

Unraveling the Biological Target of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine Compounds: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and validate the biological targets of novel chemical entities is a cornerstone of modern drug discovery and development. This guide focuses on the compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and provides a comparative framework for its biological target validation. While, to date, no specific biological target has been definitively validated for this exact compound in publicly available literature, its structural similarity to a class of bioactive molecules, the pyrido[2,3-d]pyrimidines, offers valuable insights into its potential mechanisms of action.

This guide will objectively compare the known biological targets of structurally related compounds, present hypothetical validation strategies for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, and provide detailed experimental protocols to aid researchers in this endeavor.

Structurally Related Compounds and Their Validated Targets

The pyrido[2,3-d]pyrimidine scaffold, a core component of the broader class to which 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine belongs, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Notably, this scaffold is frequently associated with kinase inhibition. A summary of validated targets for structurally related pyrido[2,3-d]pyrimidine derivatives is presented below.

Target ClassSpecific TargetCompound ClassTherapeutic Area
Kinase Epidermal Growth Factor Receptor (EGFR)Oxopyrido[2,3-d]pyrimidinesOncology
Platelet-Derived Growth Factor Receptor (PDGFr)2-amino-8H-pyrido[2,3-d]pyrimidinesOncology
Cyclin-Dependent Kinase 4 (Cdk4)Pyrido[2,3-d]pyrimidin-7-onesOncology
Receptor Interacting Protein Kinase-2 (RIPK2)Pyrido[2,3-d]pyrimidin-7-onesInflammatory Diseases
p38α Mitogen-Activated Protein KinasePyrido[2,3-d]pyrimidin-7-onesInflammatory Diseases
Activated Cdc42-associated kinase 1 (ACK1)(R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-onesOncology
Enzyme Protoporphyrinogen Oxidase (PPO)Pyrido[2,3-d]pyrimidine-2,4-dione hybridsHerbicidal Agents
Enzyme Acyl-ACP Thioesterase2,3-dihydro[1][2]thiazolo[4,5-b]pyridinesHerbicidal Agents

Proposed Workflow for Biological Target Validation

Given the precedents set by related compounds, a logical first step in validating the biological target of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is to investigate its potential as a kinase inhibitor. A general workflow for this process is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Elucidation cluster_2 Phase 3: Target Validation A Compound Synthesis and Purification B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B C Phenotypic Screening (e.g., cancer cell line panel) A->C D Dose-Response Assays on Primary Hits B->D F Affinity Chromatography / Mass Spectrometry for unbiased target identification C->F E Cellular Thermal Shift Assay (CETSA) to confirm target engagement D->E G Biochemical Assays with Purified Protein E->G F->G H Western Blotting for Downstream Signaling Pathway Modulation G->H I Gene Knockdown/Knockout Studies (e.g., CRISPR/Cas9 or siRNA) G->I

Proposed workflow for target validation.

Experimental Protocols

Below are detailed methodologies for key experiments in the target validation process.

1. Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • The test compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, is prepared in a stock solution (e.g., 10 mM in DMSO).

    • The compound is submitted to a commercial service provider (e.g., Eurofins, Reaction Biology Corp.) for screening against a panel of several hundred purified human kinases.

    • The screening is typically performed at a single concentration (e.g., 1 or 10 µM) using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure kinase activity.

    • Results are expressed as the percentage of inhibition of kinase activity relative to a vehicle control (DMSO).

    • "Hits" are typically defined as kinases showing >50% or >70% inhibition at the screening concentration.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the putative target protein in a cellular context.

  • Methodology:

    • Culture cells (e.g., a cancer cell line identified as sensitive in phenotypic screening) to ~80% confluency.

    • Treat the cells with either the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Distribute the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein remaining in the supernatant by Western blotting or ELISA.

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.

3. Western Blotting for Downstream Signaling

  • Objective: To determine if the compound modulates the signaling pathway downstream of the putative target kinase.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the putative target kinase and its known downstream substrates.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of downstream substrates upon treatment with the compound provides evidence for target engagement and pathway modulation.

Signaling Pathway Visualization

Should initial screens suggest inhibition of a kinase such as EGFR, the following diagram illustrates the canonical signaling pathway that would be investigated.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PLCg PLCγ EGFR->PLCg Phosphorylation Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Simplified EGFR signaling pathway.

By systematically applying these comparative and experimental approaches, researchers can effectively move towards the validation of the biological target of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

A Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine and Benzodioxan Analogues in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the 1,4-benzodioxan moiety has been extensively explored, leading to the development of compounds with a wide spectrum of biological activities. A critical area of contemporary drug design involves the bioisosteric replacement of core structures to modulate physicochemical properties and enhance biological activity. This guide provides a comparative overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, an aza-analogue of the benzodioxan scaffold, and its more extensively studied carbocyclic counterparts.

Due to a lack of publicly available biological data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine, this comparison is based on the extensive research conducted on benzodioxan analogues and the predictable effects of aza-substitution on molecular properties and biological interactions. The introduction of a nitrogen atom into the aromatic ring to form the pyridin-7-amine analogue is expected to influence its electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby potentially altering its biological profile. It has been noted that incorporating a nitrogen atom into an aromatic moiety can decrease a compound's susceptibility to oxidative metabolism and enhance binding to biological targets through the formation of extra hydrogen bonds.

This guide summarizes the known biological activities of benzodioxan analogues across several key assay types, providing a benchmark against which the potential activities of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine can be hypothesized and tested.

Comparative Biological Activities: A Data-Driven Overview

The following tables summarize the quantitative biological data for a range of benzodioxan analogues from various studies. This data provides a foundation for understanding the therapeutic potential of this class of compounds.

Table 1: Antibacterial and Antifungal Activity of Benzodioxan Analogues
Compound ClassOrganismAssay TypeActivity (MIC, µg/mL)Reference
Benzodioxane-benzamidesStaphylococcus aureus (MSSA & MRSA)Broth Microdilution0.1 - 1[1]
Benzodioxane-benzamidesBacillus subtilisBroth Microdilution< 0.1[1]
1,3,4-Oxadiazole derivativesStaphylococcus aureusTwofold Serial Dilution4
1,3,4-Oxadiazole derivativesEscherichia coliTwofold Serial Dilution4
Schiff base derivativesEscherichia coliNot Specified0.17 - 0.78
Schiff base derivativesPseudomonas aeruginosaNot Specified0.78
Table 2: Antiproliferative Activity of Benzodioxan Analogues
Compound ClassCell LineAssay TypeActivity (IC50/GI50, µM)Reference
Pyrazoline benzenesulfonamidesA549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon)Not SpecifiedPotent Activity Reported
1,4-Benzodioxane-hydrazonesMDA-MB-435 (Melanoma)One-dose assay0.20
1,4-Benzodioxane-hydrazonesM14 (Melanoma)One-dose assay0.46
1,4-Benzodioxane-hydrazonesSK-MEL-2 (Melanoma)One-dose assay0.57
1,4-Benzodioxane-hydrazonesUACC-62 (Melanoma)One-dose assay0.27
Table 3: Receptor Binding Affinity of Benzodioxan Analogues
Receptor TargetCompoundAssay TypeAffinity (Ki, nM)Reference
α1-AdrenoceptorMKC-242Radioligand Binding21[2]
5-HT1A ReceptorMKC-242Radioligand Binding0.35[2]
α-AdrenoceptorsPhenylpiperazine-hydantoin derivative (Cmpd 14)Radioligand Binding11.9
5-HT1A ReceptorPhenylpiperazine-hydantoin derivative (Cmpd 12 & 13)Radioligand BindingHigh Affinity Reported
5-HT7 ReceptorPhenylpiperazine-hydantoin derivative (Cmpd 5)Radioligand BindingHigh Affinity Reported

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of biological data. Below are outlines for key experimental protocols relevant to the data presented.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.

  • Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth.

  • Inoculum: A standardized suspension of the microorganism (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

b. Assay Procedure:

  • In a 96-well microtiter plate, two-fold serial dilutions of the test compound in broth are prepared.

  • Each well is inoculated with the standardized microbial suspension.

  • Control wells containing only broth (sterility control) and broth with the inoculum (growth control) are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Determination of IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or antiproliferative activity.[3][4]

a. Cell Plating:

  • Adherent cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach overnight.

b. Compound Treatment:

  • Serial dilutions of the test compound are prepared in a cell culture medium.

  • The medium from the plated cells is replaced with the medium containing the various concentrations of the test compound.

  • Control wells (untreated cells) and blank wells (medium only) are included.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

c. MTT Addition and Incubation:

  • After the treatment period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.[5]

  • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Receptor Binding Affinity (Ki) via Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known affinity for that receptor.[6][7]

a. Membrane Preparation:

  • Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

b. Competitive Binding Assay:

  • In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors).

  • Increasing concentrations of the unlabeled test compound are added to the wells to compete with the radioligand for binding to the receptor.

  • The reaction is allowed to reach equilibrium.

c. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • The radioactivity retained on the filters is measured using a scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.

G cluster_0 Experimental Workflow for MIC Determination start Prepare Serial Dilutions of Test Compound plate Inoculate Microtiter Plate start->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24h plate->incubate read Read MIC (Lowest Concentration with No Visible Growth) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_0 Adrenergic Receptor Signaling (α1 Subtype) Ligand Norepinephrine / Benzodioxan Analogue Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified α1-Adrenergic Receptor Signaling Pathway.

G cluster_1 Serotonin Receptor Signaling (5-HT1A Subtype) Ligand_5HT Serotonin / Benzodioxan Analogue Receptor_5HT 5-HT1A Receptor (GPCR) Ligand_5HT->Receptor_5HT Binds to G_Protein_5HT Gi/o Protein Activation Receptor_5HT->G_Protein_5HT Activates AC Adenylyl Cyclase (AC) G_Protein_5HT->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Catalyzes PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Activates Cellular_Response_5HT Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_5HT Leads to

Caption: Simplified 5-HT1A Serotonin Receptor Signaling Pathway.

Conclusion and Future Directions

The extensive body of research on benzodioxan analogues has established this scaffold as a versatile platform for the development of compounds with a wide array of biological activities, including potent antibacterial, antifungal, antiproliferative, and receptor-modulating effects. The data summarized in this guide highlights the significant therapeutic potential of this chemical class.

While direct experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine is currently unavailable, the principles of bioisosterism suggest that it is a compound of significant interest. The introduction of the nitrogen atom in the aromatic ring is likely to alter its pharmacokinetic and pharmacodynamic properties. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially leading to different or enhanced interactions with biological targets compared to its benzodioxan counterparts. Furthermore, the altered electronic nature of the aromatic system may influence its metabolic stability and bioavailability.

The lack of data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine underscores a clear opportunity for future research. The synthesis and subsequent evaluation of this compound in the biological assays detailed in this guide would provide valuable insights into the structure-activity relationships of aza-benzodioxans. Such studies would not only elucidate the specific biological profile of this novel scaffold but also contribute to a broader understanding of the impact of aza-substitution in drug design. It is recommended that future investigations prioritize comparative assays that directly benchmark the performance of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine against its well-characterized benzodioxan analogues.

References

Comparative analysis of the synthetic efficiency of dioxinopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic efficiency for isomers of dioxinopyridine, a heterocyclic scaffold with potential applications in medicinal chemistry. Due to the availability of detailed synthetic data, this guide focuses primarily on the well-documented 2,3-dihydro[1][2]dioxino[2,3-b]pyridine isomers. Information on other isomers, such as the [2,3-c] and [5,6-b] fused systems, is less prevalent in the current literature.

Comparative Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine Isomers

The synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives is most effectively achieved through the intramolecular cyclization of substituted 3-hydroxypyridine precursors. A key strategy involves a Smiles rearrangement, which can lead to the formation of two distinct isomers: the "normal" product (Isomer A) and the "Smiles" rearrangement product (Isomer B). The efficiency of formation for each isomer is highly dependent on the reaction conditions, particularly the choice of base and the nature of the leaving group on the pyridine ring.

A versatile and efficient method for the synthesis of these isomers starts from readily available 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine[3]. The general approach involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring[3].

Data Presentation: Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine Isomers

The following table summarizes the yields of Isomer A and Isomer B from the cyclization of various 2-substituted-3-(2-hydroxyethoxy)pyridine precursors, as reported by Lazar et al. (2004). The reaction involves an intramolecular nucleophilic aromatic substitution, where the alkoxide formed from the side chain attacks the pyridine ring.

EntryLeaving Group (Z)Base/SolventTemp (°C)Time (h)Yield Isomer A (%)Yield Isomer B (%)
1FNaH/DME804858
2Ft-BuOK/t-BuOH8048507
3ClNaH/DME807262
4Clt-BuOK/t-BuOH80724515
5BrNaH/DME804867
6Brt-BuOK/t-BuOH80485613
7INaH/DME8048658
8It-BuOK/t-BuOH80486114
9NO₂NaH/DME80123059
10NO₂t-BuOK/t-BuOH80124452

Data extracted from Lazar et al., Tetrahedron 60 (2004) 6461–6473.

Observations:

  • The use of sodium hydride (NaH) in dimethyl ether (DME) generally favors the formation of the normal substitution product, Isomer A.

  • The use of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) promotes the Smiles rearrangement, leading to the formation of Isomer B alongside Isomer A.

  • A nitro (NO₂) leaving group is particularly effective in promoting the Smiles rearrangement, yielding the highest proportions of Isomer B.

Experimental Protocols

General Procedure for the Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives via Intramolecular Cyclization

This protocol is a generalized procedure based on the work of Lazar et al. and common laboratory practices for similar reactions.

1. Preparation of the Alcohol Precursor (e.g., 2-Nitro-3-(2-hydroxyethoxy)pyridine):

  • To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol precursor.

2. Intramolecular Cyclization:

  • Method A (Favoring Isomer A): To a solution of the alcohol precursor (1.0 eq) in anhydrous DME, add NaH (1.2 eq) at 0 °C. Heat the mixture to 80 °C and stir for the time indicated in the data table. After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is then dried and concentrated. The product is purified by column chromatography.

  • Method B (Favoring Isomer B - Smiles Rearrangement): Dissolve the alcohol precursor (1.0 eq) in anhydrous t-BuOH. Add t-BuOK (1.2 eq) and heat the mixture to 80 °C for the time indicated in the data table. After cooling, neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent. The organic layer is then dried and concentrated. The isomers are separated and purified by column chromatography.

Mandatory Visualization

Synthetic Workflow for Dioxinopyridine Isomers

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization start 3-Hydroxy-2-Z-Pyridine (Z = Leaving Group) reagent1 Base (e.g., NaH) + 2-Bromoethanol start->reagent1 Alkylation product1 Alcohol Precursor reagent1->product1 precursor Alcohol Precursor base_a NaH / DME precursor->base_a Favors Normal Substitution base_b t-BuOK / t-BuOH precursor->base_b Promotes Smiles Rearrangement isomer_a Isomer A (Normal Product) base_a->isomer_a base_b->isomer_a isomer_b Isomer B (Smiles Product) base_b->isomer_b

Caption: General workflow for the synthesis of dioxinopyridine isomers.

Putative Signaling Pathway for Dioxinopyridine Analogs

While the direct biological evaluation of dioxinopyridine derivatives is limited in publicly accessible literature, their structural similarity to 1,4-benzodioxan derivatives suggests potential interaction with adrenergic and serotonergic receptors[3]. The following diagram illustrates a hypothesized signaling pathway based on the known pharmacology of these related compounds, which often act as antagonists at α1-adrenergic and 5-HT₂ₐ serotonin receptors, pathways relevant to CNS and cardiovascular conditions.

G cluster_pathway Hypothesized Signaling Pathway for Dioxinopyridine Analogs ligand Dioxinopyridine Analog (Antagonist) receptor_alpha α1-Adrenergic Receptor ligand->receptor_alpha Blocks Noradrenaline Binding receptor_5ht 5-HT2A Receptor ligand->receptor_5ht Blocks Serotonin Binding gq_alpha Gq/11 Protein receptor_alpha->gq_alpha Activation (Inhibited) gq_5ht Gq/11 Protein receptor_5ht->gq_5ht Activation (Inhibited) plc_alpha Phospholipase C (PLC) gq_alpha->plc_alpha Inhibited plc_5ht Phospholipase C (PLC) gq_5ht->plc_5ht Inhibited pip2_alpha PIP2 plc_alpha->pip2_alpha Inhibited pip2_5ht PIP2 plc_5ht->pip2_5ht Inhibited dag_alpha DAG pip2_alpha->dag_alpha Inhibited ip3_alpha IP3 pip2_alpha->ip3_alpha Inhibited dag_5ht DAG pip2_5ht->dag_5ht Inhibited ip3_5ht IP3 pip2_5ht->ip3_5ht Inhibited pkc_alpha Protein Kinase C (PKC) dag_alpha->pkc_alpha Inhibited ca_alpha Ca²⁺ Release ip3_alpha->ca_alpha Inhibited pkc_5ht Protein Kinase C (PKC) dag_5ht->pkc_5ht Inhibited ca_5ht Ca²⁺ Release ip3_5ht->ca_5ht Inhibited response_alpha Physiological Response (e.g., Vasoconstriction) pkc_alpha->response_alpha Modulation (Inhibited) ca_alpha->response_alpha Modulation (Inhibited) response_5ht Physiological Response (e.g., Neuronal Excitation) pkc_5ht->response_5ht Modulation (Inhibited) ca_5ht->response_5ht Modulation (Inhibited)

Caption: A putative signaling pathway for dioxinopyridine analogs.

References

Benchmarking the performance of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: Initial research on inhibitors based on the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine scaffold yielded limited publicly available data for a comprehensive comparative analysis. Therefore, this guide focuses on the closely related and extensively studied class of pyrido[2,3-d]pyrimidin-7-one-based inhibitors . This chemical scaffold has proven to be a privileged structure in the development of potent inhibitors for a variety of protein kinases, which are crucial targets in drug discovery, particularly in the field of oncology and inflammatory diseases.

This guide provides a comparative performance benchmark of various pyrido[2,3-d]pyrimidin-7-one derivatives, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.

Data Presentation: Inhibitor Performance Comparison

The following tables summarize the in vitro inhibitory activity (IC50) of several pyrido[2,3-d]pyrimidin-7-one-based inhibitors against their respective primary kinase targets and, where available, against other kinases to indicate selectivity. Lower IC50 values denote higher potency.

Table 1: RIPK2 and ALK2 Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Selectivity vs ALK2Cellular Activity (HEKBlue NF-κB activation IC50, nM)Reference
UH15-15 (33) RIPK28 ± 4>300-fold20 ± 5[1]
PD166285 (14) RIPK213 ± 4--[1]
PD166285 (14) ALK221 ± 16--[1]
PD180970 (13) ALK2~1000--[1]
Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors
Compound ID/ClassTarget KinaseIC50 (µM)Cellular ActivityReference
8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one (1) Cdk4--[2]
Optimized Analogues Cdk40.004Block pRb+ cells in G1-phase[2]
Methyl-substituted pyrido[2,3-d]pyrimidin-7-ones Cdk4Potent and selectivePotent antiproliferative activity[3]
Table 3: Other Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell Proliferation IC50 (µM)Reference
5o TTK23Low µM in various cancer cell lines[4]
PD180970 c-Abl-Reduces Bcr-Abl phosphorylation (IC50 = 170 nM)[5]
Compound 65 PDGFr1110-[5]
Compound 65 FGFr130-[5]
Compound 65 EGFr450-[5]
Compound 65 c-src220-[5]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation are provided below using Graphviz.

Signaling Pathways

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits Ub K63-Ubiquitination RIPK2->Ub undergoes Inhibitor Pyrido[2,3-d] pyrimidin-7-one Inhibitor->RIPK2 inhibits ATP binding TAK1_Complex TAK1/TAB Ub->TAK1_Complex activates IKK_Complex IKKα/β/γ Ub->IKK_Complex activates MAPK MAPK (p38, JNK) TAK1_Complex->MAPK activates NFkB NF-κB IKK_Complex->NFkB activates Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokine Expression Nucleus->Inflammation drives

Caption: NOD2-RIPK2 signaling pathway and point of inhibition.

CDK4_Signaling Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK4 CDK4/6 CyclinD->CDK4 pRb pRb CDK4->pRb phosphorylates pRb_P p-pRb Inhibitor Pyrido[2,3-d] pyrimidin-7-one Inhibitor->CDK4 inhibits E2F E2F pRb->E2F sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition drives

Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.

Experimental Workflow

Inhibitor_Screening_Workflow Start Compound Library BiochemicalAssay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Start->BiochemicalAssay Determine_IC50 Determine IC50 & Selectivity BiochemicalAssay->Determine_IC50 CellBasedAssay Cell-Based Assays (Proliferation, Target Engagement) Determine_IC50->CellBasedAssay Active Compounds Determine_Cellular_Potency Determine Cellular Potency & Toxicity CellBasedAssay->Determine_Cellular_Potency Lead_Optimization Lead Optimization Determine_Cellular_Potency->Lead_Optimization Potent & Non-toxic Hits End Preclinical Candidate Lead_Optimization->End

Caption: General experimental workflow for kinase inhibitor screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard techniques in the field and should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., RIPK2, CDK4)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for RIPK2)

  • ATP

  • Test compounds (pyrido[2,3-d]pyrimidin-7-one derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). Add 2 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6][7]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6][7]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[6][7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Target Engagement

This assay can be used to quantify a specific protein (e.g., total CDK4) or its phosphorylated form in cell lysates to assess the effect of an inhibitor.

Materials:

  • HTRF Detection Kit (e.g., Total CDK4 HTRF Detection Kit from Revvity)

  • Cell line of interest

  • Lysis buffer (provided with the kit)

  • Test compounds

  • 384-well low volume white microplates

Procedure (Two-plate assay protocol):

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with test compounds for the desired time.

  • Cell Lysis: Lyse the cells directly in the culture plate according to the kit's instructions.

  • Lysate Transfer: Transfer 16 µL of the cell lysate into a 384-well detection plate.[9]

  • Reagent Addition: Add 4 µL of the HTRF detection reagents (containing donor and acceptor-labeled antibodies) to each well.[9]

  • Incubation: Incubate the plate for the recommended time (e.g., overnight) at room temperature.[9]

  • Data Acquisition: Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the effect of the inhibitor on the target protein levels or phosphorylation status. IC50 values can be calculated from dose-response curves.

References

A Comparative Guide to the Synthesis and Applications of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique chemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them privileged structures in drug design. This guide provides a comparative overview of the primary synthetic routes to 2-pyridone and 4-pyridone derivatives and explores their diverse applications, with a focus on their role as therapeutic agents.

I. Synthesis of Pyridinone Compounds: A Comparative Analysis

The synthesis of pyridinone rings can be broadly categorized into cyclization and multicomponent reactions. The choice of synthetic route often depends on the desired substitution pattern, scalability, and reaction efficiency.

1. Synthesis of 2-Pyridone Derivatives

2-pyridones are prevalent in a wide array of natural products and pharmaceuticals. Various synthetic strategies have been developed to access this important scaffold.

Table 1: Comparison of Synthetic Methods for 2-Pyridone Derivatives

MethodKey Reagents & ConditionsSolvent(s)Reaction TimeYield (%)Reference(s)
Multicomponent Reaction Aromatic aldehyde, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, triethylamineEthanol50 min75-98[1]
Microwave-Assisted Acetophenone, benzaldehyde, methyl cyanoacetate, 2-aminoethanol; 250W microwaveNone (Solvent-free)~10 minHigh[2]
Nucleophilic Substitution 2-Thiopyridine derivative, NaOHDMSO-H₂O (8:2)2.0 h97[3]
Annulation Reaction N-propargylamines, active methylene compoundsNot specifiedNot specifiedGood[4]
Condensation Reaction Propiolamide, cyclic β-keto methyl estersWaterNot specifiedGood[4]

2. Synthesis of 4-Pyridone Derivatives

4-pyridones are key intermediates in the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.

Table 2: Comparison of Synthetic Methods for 4-Pyridone Derivatives

MethodKey Reagents & ConditionsSolvent(s)Number of StepsOverall Yield (%)Reference(s)
From 4-Aminopyridine Sulfuric acid, Butyl nitrite, Barium hydroxideAqueous1 (One-pot)~92[5]
From Pyridine (via N-Oxide) Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/AcidVarious330-55[5]
From γ-Pyrone γ-Pyrone, Aqueous ammoniaAqueous1Variable[5]
Cyclocondensation 1,3,5-Tricarbonyl compounds, AmmoniaNot specified1Not specified[6][7]
[5+1] Heterocyclization 2-Azadienes, 1,1-carbonyldiimidazoleNot specified1Not specified[6][7]

II. Experimental Protocols for Key Syntheses

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the synthesis of 2-pyridone and 4-pyridone derivatives.

Protocol 1: Microwave-Assisted One-Pot Synthesis of an N-Alkylated 2-Pyridone [2]

  • Reactants:

    • Acetophenone (0.01 mol)

    • Benzaldehyde (0.01 mol)

    • Methyl cyanoacetate (0.01 mol)

    • 2-Aminoethanol (0.01 mol)

  • Procedure:

    • Combine all reactants in a microwave-safe reaction vessel.

    • Irradiate the reaction mixture with microwaves at 250 watts for approximately 10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Collect the resulting solid product by filtration.

    • Wash the solid with ethanol.

    • Crystallize the product from an appropriate solvent to yield the purified N-substituted 2-pyridone.

Protocol 2: Synthesis of 4-Pyridone from 4-Aminopyridine [5]

  • Reactants:

    • 4-Aminopyridine

    • Sulfuric acid

    • Butyl nitrite

    • Barium hydroxide

  • Procedure:

    • This one-pot synthesis involves the diazotization of 4-aminopyridine.

    • The diazotization is carried out at 0–10°C using butyl nitrite in the presence of sulfuric acid.

    • The resulting diazonium salt is then hydrolyzed in situ to form 4-hydroxypyridine (4-pyridone).

    • Barium hydroxide is used for neutralization and precipitation of byproducts.

    • The final product is isolated and purified, with reported yields of approximately 92% and purity greater than 99%.

III. Applications of Pyridinone Compounds in Drug Development

Pyridinone derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in the development of novel therapeutics.

1. Anticancer Activity

Many pyridinone-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines. They often function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.

Table 3: Anticancer Activity of Selected Pyridinone Derivatives

Compound Class/NameTarget Cancer Cell Line(s)Mechanism of Action / TargetIC₅₀ ValuesReference(s)
Pyrrolopyridine-pyridone AnalogueGTL-16 (Gastric Carcinoma)Met Kinase Inhibitor1.8 nM[1]
Pyridine-Urea Derivatives (Compound 8e)MCF-7 (Breast Cancer)VEGFR-2 Inhibitor0.11 µM (72h)[8][9]
Cyanopyridinone Derivatives (Compound 4d)HepG-2 (Liver Cancer)Pim-1 Kinase Inhibitor6.95 ± 0.34 μM[10]
[2][5][11]triazolo[1,5-a]pyridinylpyridines (1c)HCT-116, U-87 MG, MCF-7Affects AKT and p-AKT(473)Potent antiproliferative[7]
Palbociclib (Ibrance®) ER+ Breast CancerSelective CDK4/6 inhibitor-[12][13]

2. Antimalarial Activity

4(1H)-pyridone and 4(1H)-quinolone derivatives have shown significant promise as antimalarial agents, with activity against various stages of the Plasmodium parasite's lifecycle.[6][7] Some of these compounds act by inhibiting the electron-transport chain in the parasite.[6]

3. Cardiovascular Applications

Milrinone, a 2-pyridone derivative, is used in the short-term management of severe heart failure. It acts as a phosphodiesterase 3 (PDE3) inhibitor, leading to increased intracellular cAMP levels. This results in enhanced cardiac contractility and vasodilation.[8][14][15][16]

IV. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyridinone-based drugs is crucial for their rational design and development. Visualizing the signaling pathways they modulate can provide valuable insights.

VEGFR-2 Signaling Pathway in Angiogenesis

Several pyridinone-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[2][11][17][18]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PLCg PLCγ Pathway cluster_PI3K PI3K/Akt Pathway cluster_Src Src Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration Src->Migration inhibitor Pyridinone-based VEGFR-2 Inhibitor inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridinone Derivatives.

Experimental Workflow for Synthesis and Evaluation of Pyridinone Derivatives

The development of novel pyridinone-based therapeutic agents follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Drug Development s1 Selection of Synthetic Route s2 Reaction Optimization s1->s2 s3 Purification & Characterization (NMR, MS, etc.) s2->s3 b1 In Vitro Screening (e.g., Cytotoxicity Assays) s3->b1 b2 Mechanism of Action Studies (e.g., Kinase Inhibition Assays) b1->b2 b3 In Vivo Studies (e.g., Animal Models) b2->b3 d1 Lead Optimization (SAR Studies) b2->d1 d2 Preclinical Development b3->d2 d1->d2

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine: A Guide for Laboratory Professionals

Proper Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine (CAS No. 1261365-47-2), ensuring compliance with safety protocols and minimizing environmental impact.

Key Chemical Data and Safety Information

A summary of the known properties and safety information for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine is presented below. This information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1261365-47-2[1]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Physical Form Solid
Storage Class Combustible Solids (11)
Water Solubility Low (inferred)[3]
Known Hazards Based on similar compounds, may cause skin and eye irritation. Handle with care.[4]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol should be followed for the disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-contaminated or minimally contaminated solid 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible Solid," "Irritant").

  • Contaminated Materials:

    • Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, pipette tips) should also be placed in the designated solid hazardous waste container.

  • Solutions:

    • If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.

    • The liquid waste container must be clearly labeled with the full chemical name of all components and their approximate concentrations.

    • Do not mix incompatible waste streams.

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

4. Final Disposal:

  • All waste containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine must be disposed of as hazardous waste.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine.

GstartStart: Disposal of2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amineppeWear Appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatstart->ppeassess_formAssess the Form of the Wasteppe->assess_formsolid_wasteSolid Waste(Pure compound, contaminated labware)assess_form->solid_wasteSolidliquid_wasteLiquid Waste(Solutions containing the compound)assess_form->liquid_wasteLiquidcollect_solidCollect in a LabeledSolid Hazardous Waste Containersolid_waste->collect_solidcollect_liquidCollect in a LabeledLiquid Hazardous Waste Containerliquid_waste->collect_liquidseal_labelSecurely Seal and Label Container with:- 'Hazardous Waste'- Chemical Name- Hazardscollect_solid->seal_labelcollect_liquid->seal_labelstoreStore in Designated HazardousWaste Accumulation Areaseal_label->storedisposalArrange for Pickup by InstitutionalHazardous Waste Managementstore->disposalendEnd of Proceduredisposal->end

Caption: Disposal workflow for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine.

Personal protective equipment for handling 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

Essential Safety and Handling Guide for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine. The following procedures are based on the safety data for structurally similar compounds and the general chemical class of aminopyridines.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended when there is a splash potential.[4]
Skin Protection GlovesCompatible, chemical-resistant gloves. Double-gloving is recommended.[1][5]
Protective ClothingFire/flame resistant and impervious clothing.[3]
Lab CoatStandard laboratory coat.
BootsChemical-resistant boots, as the situation requires.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] A government-approved respirator is required.[1]

Operational Plan: Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area.[1][6]

  • Use a properly functioning chemical fume hood.[5][7]

  • Install a safety shower and eye bath in the immediate vicinity of the handling area.[1]

General Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear the appropriate personal protective equipment as detailed in the table above.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][8]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[5]

Disposal Plan

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] This material may be classified as hazardous waste.[5][9]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine in a laboratory setting.

cluster_prepPreparationcluster_handlingChemical Handlingcluster_cleanupCleanup & Disposalcluster_storageStorageprep_ppeDon PPEprep_setupPrepare Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Chemicalprep_setup->handle_weighhandle_dissolveDissolve/Use in Reactionhandle_weigh->handle_dissolvecleanup_deconDecontaminate Glasswarehandle_dissolve->cleanup_deconstorage_storeReturn to Storagehandle_dissolve->storage_storeIf not all usedcleanup_wasteDispose of Wastecleanup_decon->cleanup_wastecleanup_ppeDoff PPEcleanup_waste->cleanup_ppe

Standard Laboratory Workflow for Chemical Handling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.